molecular formula C6H10O2 B085135 (S)-2,2-Dimethylcyclopropanecarboxylic acid CAS No. 14590-53-5

(S)-2,2-Dimethylcyclopropanecarboxylic acid

Cat. No.: B085135
CAS No.: 14590-53-5
M. Wt: 114.14 g/mol
InChI Key: BFNMOMYTTGHNGJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Dimethylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMOMYTTGHNGJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436524
Record name (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14590-53-5
Record name (+)-2,2-Dimethylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14590-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2,2-Dimethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2,2-dimethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Role of Chiral Cyclopropane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry for its profound impact on the pharmacological properties of therapeutic agents. Its inherent ring strain and unique stereoelectronic features bestow a remarkable degree of conformational rigidity and metabolic stability upon parent molecules. When chirality is introduced, these derivatives unlock a three-dimensional chemical space that allows for highly specific and potent interactions with biological targets. This guide provides a comprehensive overview of the biological activities of chiral cyclopropane derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Diverse Biological Activities of Chiral Cyclopropane Derivatives

The incorporation of a chiral cyclopropane moiety has proven to be a successful strategy in the development of a wide array of therapeutic agents. The rigid cyclopropane scaffold can orient pharmacophoric elements in a precise manner, leading to enhanced binding affinity and selectivity for their biological targets. Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1] Natural and synthetic cyclopropanes exhibit a broad spectrum of biological activities, ranging from enzyme inhibition to antimicrobial, antiviral, antitumor, and neurochemical properties.[2]

Enzyme Inhibition: A Case Study of Tranylcypromine

Tranylcypromine is a well-known non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO, tranylcypromine increases the concentration of these neurotransmitters in the brain, which is the basis for its use as an antidepressant.[3] The cyclopropane ring in tranylcypromine is crucial for its mechanism of action.[5]

Receptor Modulation: Ticagrelor and Tasimelteon

Chiral cyclopropane derivatives are also prominent in the realm of receptor modulation. Ticagrelor , a P2Y12 receptor antagonist, is a potent antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[6][7] It binds reversibly to the P2Y12 receptor on platelets, preventing ADP-mediated activation and subsequent aggregation.[6][8]

Tasimelteon is a selective agonist for the melatonin receptors MT1 and MT2.[9][10] It is used to treat non-24-hour sleep-wake disorder, primarily in blind individuals.[9] By activating MT1 and MT2 receptors, tasimelteon helps to entrain the circadian rhythm to a 24-hour cycle.[11]

Antimicrobial Activity

Recent research has highlighted the potential of chiral cyclopropane derivatives as antimicrobial agents. A study on amide derivatives containing a cyclopropane ring demonstrated their in vitro activity against various bacterial and fungal strains.[12] Another study found that purpurin derivatives with a cyclopropane fragment exhibited antimicrobial activity against Staphylococcus aureus.[13]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of selected chiral cyclopropane derivatives.

Compound ClassCompoundTarget Organism/EnzymeActivity MetricValueReference
Antifungal Amide Derivatives F8, F24, F42Candida albicansMIC8016 µg/mL[12][14]
F5, F7, F9, F22, F23, F32, F49, F50, F51Candida albicansMIC8032-64 µg/mL[12]
Antibacterial Amide Derivatives F5, F9, F29, F53Staphylococcus aureusMIC8032-64 µg/mL[12]
F7, F30, F36, F49, F51Staphylococcus aureusMIC80128 µg/mL[12]
Antibacterial Purpurin Derivatives Cyclopropane-containing purpurin derivativeStaphylococcus aureus ATCC 6538MIC62.5 µg/mL[13]
Fatty Acid Derivatives 2-Heptylcyclopropane-1-Carboxylic AcidStaphylococcus aureusMIC1 mg/mL[15]
2-Heptylcyclopropane-1-Carboxylic AcidPseudomonas aeruginosaMIC4 mg/mL[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for determining the biological activity of chiral cyclopropane derivatives.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The in vitro antibacterial and antifungal activities of cyclopropane derivatives are often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a common technique.[12]

Experimental Workflow for MIC Determination:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in a 96-well plate add_inoculum Add microbial inoculum to each well start->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum incubate Incubate the plate at the appropriate temperature and duration add_inoculum->incubate read_plate Visually inspect or use a plate reader to determine microbial growth incubate->read_plate determine_mic Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compounds: A stock solution of the chiral cyclopropane derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: The test microorganism is cultured overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate.

  • Controls: Positive (microorganism in medium without the test compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also typically included as a positive control for inhibition.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. For some assays, a growth indicator dye may be used, and the absorbance is read using a microplate reader. The MIC80, the concentration that inhibits 80% of microbial growth, is also a commonly reported metric.[12]

Checkerboard Assay for Synergistic Effects

The checkerboard assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.[15]

Experimental Setup:

  • Two compounds (e.g., a chiral cyclopropane derivative and a known antibiotic) are serially diluted in a 96-well plate, with one compound diluted along the x-axis and the other along the y-axis.

  • Each well, therefore, contains a unique combination of concentrations of the two compounds.

  • The plate is then inoculated with a standardized microbial suspension and incubated.

  • The MIC of the combination is determined for each well.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by prominent chiral cyclopropane drugs.

Tranylcypromine: Inhibition of Monoamine Oxidase

Tranylcypromine irreversibly inhibits both MAO-A and MAO-B, leading to an increase in the levels of monoamine neurotransmitters in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tranylcypromine Tranylcypromine mao Monoamine Oxidase (MAO) tranylcypromine->mao inhibits monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) monoamines->mao degradation vesicles Synaptic Vesicles monoamines->vesicles released_monoamines Increased Monoamines vesicles->released_monoamines release receptors Postsynaptic Receptors released_monoamines->receptors binds to response Neuronal Response receptors->response

Mechanism of action of Tranylcypromine.

Ticagrelor: P2Y12 Receptor Antagonism

Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a key role in platelet activation and aggregation.

cluster_platelet Platelet ticagrelor Ticagrelor p2y12 P2Y12 Receptor ticagrelor->p2y12 blocks g_protein Gi Protein Activation p2y12->g_protein adp ADP adp->p2y12 activates ac Adenylyl Cyclase g_protein->ac inhibits camp ↓ cAMP ac->camp vasp VASP Phosphorylation camp->vasp inhibits gp GP IIb/IIIa Activation vasp->gp inhibits aggregation Platelet Aggregation gp->aggregation

Ticagrelor's inhibition of the P2Y12 signaling pathway.

Tasimelteon: Melatonin Receptor Agonism

Tasimelteon acts as an agonist at MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN), helping to regulate the sleep-wake cycle.

cluster_scn Suprachiasmatic Nucleus (SCN) Neuron tasimelteon Tasimelteon mt1 MT1 Receptor tasimelteon->mt1 activates mt2 MT2 Receptor tasimelteon->mt2 activates g_protein_mt1 Gi Protein Activation mt1->g_protein_mt1 g_protein_mt2 Gi Protein Activation mt2->g_protein_mt2 ac_mt1 Adenylyl Cyclase g_protein_mt1->ac_mt1 inhibits camp_mt1 ↓ cAMP ac_mt1->camp_mt1 sleep_onset Promotion of Sleep Onset camp_mt1->sleep_onset plc_mt2 PLC Activation g_protein_mt2->plc_mt2 phase_shift Circadian Rhythm Phase Shift plc_mt2->phase_shift

Tasimelteon's agonistic action on melatonin receptors.

Conclusion

Chiral cyclopropane derivatives represent a privileged scaffold in medicinal chemistry, offering a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. The examples of tranylcypromine, ticagrelor, tasimelteon, and various antimicrobial agents underscore the broad therapeutic potential of this structural motif. A thorough understanding of their quantitative biological activities, the experimental protocols for their evaluation, and their mechanisms of action at a molecular level is crucial for the rational design and development of the next generation of chiral cyclopropane-based therapeutics. As synthetic methodologies for accessing these complex structures continue to advance, the prevalence of chiral cyclopropanes in drug discovery pipelines is poised to expand even further.

References

The Art of Asymmetry: A Technical Guide to Enantioselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained, three-membered carbocycle, is a recurring motif in a multitude of biologically active natural products and pharmaceuticals. Its unique conformational rigidity and electronic properties make it a valuable component in drug design, influencing potency, selectivity, and metabolic stability. The synthesis of enantiomerically pure cyclopropanes is therefore of paramount importance. This technical guide provides an in-depth review of the core methodologies in asymmetric cyclopropanation, focusing on key catalytic systems, their mechanisms, and practical experimental protocols. Quantitative data is summarized for comparative analysis, and key mechanistic pathways are visualized to facilitate a deeper understanding of these powerful synthetic transformations.

Core Methodologies in Asymmetric Cyclopropanation

The asymmetric construction of cyclopropane rings is predominantly achieved through the catalytic addition of a carbene or carbenoid species to an alkene. The choice of catalyst is crucial in controlling the stereochemical outcome of the reaction. The most prominent and widely utilized methods are categorized as follows:

  • Transition Metal Catalysis: Complexes of rhodium, copper, cobalt, ruthenium, and other transition metals are highly effective in catalyzing the decomposition of diazo compounds to generate metal-carbene intermediates, which then undergo stereoselective cyclopropanation with a wide range of olefins.

  • Biocatalysis: Engineered enzymes, particularly heme-containing proteins like myoglobin and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation. These systems offer exquisite selectivity and operate under mild, environmentally benign conditions.

  • Simmons-Smith and Related Reactions: The reaction of olefins with a diiodomethane and a zinc-copper couple (or diethylzinc) can be rendered asymmetric through the use of chiral ligands or auxiliaries, providing a reliable method for the synthesis of chiral cyclopropanes, especially from allylic alcohols.

  • Organocatalysis: Small organic molecules, such as chiral amines and their derivatives, can catalyze the asymmetric cyclopropanation of electron-deficient olefins through the formation of chiral iminium or enamine intermediates.

Quantitative Data Overview

The efficacy of an asymmetric cyclopropanation method is primarily evaluated by its chemical yield, diastereoselectivity (dr), and enantioselectivity (enantiomeric excess, ee). The following tables summarize representative quantitative data for the key catalytic systems discussed in this guide, allowing for a direct comparison of their performance with various substrates.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

CatalystAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (%) (trans)Reference
Rh₂(S-DOSP)₄StyreneEthyl diazoacetate9580:2098[1]
Rh₂(S-PTAD)₄1-OcteneEthyl diazoacetate8575:2592N/A
Rh₂(S-BTPCP)₄4-ChlorostyreneMethyl phenyldiazoacetate92>95:599N/A
Rh₂(S-TCPTAD)₄Methyl acrylateEthyl diazoacetate88>95:598[2]

Table 2: Cobalt-Catalyzed Asymmetric Cyclopropanation

CatalystAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (%) (trans)Reference
Co(II)-PorphyrinStyreneEthyl diazoacetate8580:2082N/A
[Co(P6)]StyrenePhenylsulfonyl diazomethane95>95:599[2]
Co(II)-salen1-HexeneEthyl diazoacetate7870:3085N/A
(OIP)CoBr₂1,3-Butadiene2,2-Dichloropropane90N/A93N/A

Table 3: Biocatalytic Asymmetric Cyclopropanation with Engineered Myoglobin

BiocatalystAlkeneDiazo CompoundYield (%)dr (trans:cis)ee (%) (trans)Reference
Mb(H64V,V68A)StyreneEthyl diazoacetate>99>99:1>99 (1S,2S)[3]
Mb(L29A,H64V,V68A)4-MethoxystyreneEthyl diazoacetate95>99:199 (1S,2S)[3]
Mb variant4-Vinyl-1,2-difluorobenzeneEthyl diazoacetate85>99:198 (1R,2R)N/A
Mb(H64V,V68A)AcrylonitrileEthyl diazoacetate75>95:596 (1S,2S)[4]

Table 4: Asymmetric Simmons-Smith Cyclopropanation

Chiral Ligand/AuxiliaryAlkeneReagentsYield (%)dree (%)Reference
(R,R)-DIPT(E)-Cinnamyl alcoholEt₂Zn, CH₂I₂85>95:592[5]
Chiral disulfonamide(E)-3-Phenyl-2-propen-1-olEt₂Zn, CH₂I₂94>95:594[6]
TADDOLGeraniolEt₂Zn, CH₂I₂75>90:1088[7]
Aziridine-phosphine(E)-Cinnamyl alcoholEt₂Zn, CH₂I₂9015:190N/A

Table 5: Organocatalytic Asymmetric Cyclopropanation

OrganocatalystAlkene (Enal)Michael DonorYield (%)dree (%)Reference
Diphenylprolinol silyl etherCinnamaldehydeDiethyl bromomalonate95>30:198[1][8]
ImidazolidinoneCrotonaldehydeDimethyl malonate8810:195N/A
Cinchona alkaloid derivative2-Hexenal2-Chloro-1,3-dicarbonyl82>20:192N/A
Diaryprolinol ether3-Methyl-2-butenalBenzyl chloride7510:190N/A

Experimental Protocols

This section provides detailed, representative experimental procedures for the key asymmetric cyclopropanation methodologies.

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Styrene

This procedure is a representative example of a rhodium-catalyzed asymmetric cyclopropanation using a chiral carboxylate ligand.

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (1 mol%)

  • Styrene (1.0 mmol, 1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 mmol, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(S-DOSP)₄ (0.01 mmol).

  • Add anhydrous CH₂Cl₂ (3 mL) to dissolve the catalyst.

  • Add styrene (1.0 mmol) to the catalyst solution.

  • In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL).

  • Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diazo compound is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopropane product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

Biocatalytic Asymmetric Cyclopropanation using Engineered Myoglobin

This protocol describes a whole-cell biocatalytic cyclopropanation, which simplifies the procedure by avoiding protein purification.

Materials:

  • E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68A))

  • Styrene (10 mM)

  • Ethyl diazoacetate (EDA) (20 mM)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Glucose (50 mM)

  • Sodium dithionite (10 mM)

Procedure:

  • In a sealed vial, prepare a suspension of E. coli cells expressing the desired myoglobin variant in potassium phosphate buffer. The cell density should be optimized for the specific biocatalyst.

  • Degas the cell suspension by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Add glucose to the cell suspension.

  • Add a solution of styrene in a minimal amount of a water-miscible co-solvent (e.g., DMSO) to the cell suspension.

  • Initiate the reaction by adding a freshly prepared, degassed solution of sodium dithionite, followed by the addition of ethyl diazoacetate.

  • Seal the vial and shake the reaction mixture at room temperature (or the optimal temperature for the biocatalyst).

  • Monitor the reaction progress by taking aliquots at different time points, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.

  • Once the reaction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric and enantiomeric excess by chiral GC or HPLC.[3]

Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol

This procedure details the use of a chiral ligand to induce asymmetry in the Simmons-Smith reaction.

Materials:

  • (E)-Cinnamyl alcohol (1.0 mmol, 1.0 equiv)

  • Chiral ligand (e.g., (1R,2R)-N,N'-bis(methanesulfonyl)-1,2-diaminocyclohexane) (10 mol%)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv)

  • Diiodomethane (CH₂I₂) (2.2 mmol, 2.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral ligand (0.1 mmol).

  • Add anhydrous CH₂Cl₂ (5 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (2.2 mmol) to the solution of the chiral ligand and stir for 30 minutes at 0 °C.

  • Add a solution of (E)-cinnamyl alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) to the reaction mixture.

  • Add diiodomethane (2.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the diastereomeric and enantiomeric excess by chiral HPLC or GC.[6]

Organocatalytic Asymmetric Cyclopropanation of an α,β-Unsaturated Aldehyde

This procedure exemplifies the use of a chiral secondary amine catalyst for the asymmetric cyclopropanation of enals.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Cinnamaldehyde (1.0 mmol, 1.0 equiv)

  • Diethyl bromomalonate (1.2 mmol, 1.2 equiv)

  • 2,6-Lutidine (1.1 mmol, 1.1 equiv)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a vial, add the chiral organocatalyst (0.2 mmol) and anhydrous toluene (2 mL).

  • Add cinnamaldehyde (1.0 mmol) and 2,6-lutidine (1.1 mmol) to the vial.

  • Add diethyl bromomalonate (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the cyclopropane product.

  • Determine the diastereomeric and enantiomeric excess by ¹H NMR and chiral HPLC analysis.[1][8]

Mechanistic Insights and Catalytic Cycles

Understanding the mechanism of these catalytic reactions is crucial for optimizing reaction conditions and designing new, more efficient catalysts. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the key asymmetric cyclopropanation methodologies.

Rhodium-Catalyzed Cyclopropanation

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. This electrophilic carbene then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane product and regenerate the active catalyst. The chiral ligands on the rhodium catalyst dictate the facial selectivity of the carbene transfer.

Rhodium_Catalyzed_Cyclopropanation cluster_main Catalytic Cycle Rh2L4 Rh₂(L)₄ Catalyst RhCarbene Rh₂(L)₄=CR¹R² (Rhodium Carbene) Rh2L4->RhCarbene + Diazo Diazo R¹R²CN₂ N2 N₂ RhCarbene->Rh2L4 + Alkene Cyclopropane Chiral Cyclopropane RhCarbene->Cyclopropane Alkene Alkene Biocatalytic_Cyclopropanation cluster_cycle Enzymatic Cycle Mb_FeII Engineered Myoglobin (Fe²⁺) HemeCarbene Heme-Carbene Intermediate [Fe]=CR¹R² Mb_FeII->HemeCarbene + Diazo - N₂ Diazo R¹R²CN₂ N2 N₂ HemeCarbene->Mb_FeII + Alkene Cyclopropane Chiral Cyclopropane HemeCarbene->Cyclopropane Alkene Alkene Simmons_Smith_Reaction Start Et₂Zn + CH₂I₂ + Chiral Ligand (L*) ZnCarbenoid Chiral Zinc Carbenoid L*-Zn(CH₂I)₂ Start->ZnCarbenoid TransitionState [Alkene---Carbenoid]‡ (Coordinated Transition State) ZnCarbenoid->TransitionState + Alkene Alkene Allylic Alcohol Alkene->TransitionState Product Chiral Cyclopropane TransitionState->Product Catalyst_Regen ZnI₂ + L* TransitionState->Catalyst_Regen Organocatalytic_Cyclopropanation Catalyst Chiral Amine (R₂NH*) Iminium Chiral Iminium Ion Catalyst->Iminium + Enal Enal α,β-Unsaturated Aldehyde Enamine Enamine Intermediate Iminium->Enamine + Michael Donor MichaelDonor Michael Donor (e.g., Malonate) Cyclization Intramolecular Ring Closure Enamine->Cyclization Product_Iminium Cyclopropyl Iminium Cyclization->Product_Iminium Hydrolysis Hydrolysis Product_Iminium->Hydrolysis Hydrolysis->Catalyst Product Chiral Cyclopropane Hydrolysis->Product

References

An In-depth Technical Guide to the Stereochemistry of Dimethylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of dimethylcyclopropanes, a fundamental topic in organic chemistry with significant implications in the design and synthesis of bioactive molecules. Understanding the spatial arrangement of atoms in these small-ring systems is crucial for controlling their physical, chemical, and biological properties. This document delves into the structural isomers, their relative stabilities, and the experimental protocols for their synthesis and characterization, presenting quantitative data in accessible formats and illustrating key concepts with diagrams.

Introduction to Dimethylcyclopropane Isomerism

Dimethylcyclopropane exists in three distinct structural isomeric forms: 1,1-dimethylcyclopropane, cis-1,2-dimethylcyclopropane, and trans-1,2-dimethylcyclopropane. The 1,2-disubstituted isomers also exhibit stereoisomerism.

  • 1,1-Dimethylcyclopropane: An achiral molecule with two methyl groups attached to the same carbon atom.

  • cis-1,2-Dimethylcyclopropane: A meso compound where the two methyl groups are on the same side of the cyclopropane ring. It possesses a plane of symmetry and is therefore achiral.[1]

  • trans-1,2-Dimethylcyclopropane: Exists as a pair of enantiomers, (1R,2R)-1,2-dimethylcyclopropane and (1S,2S)-1,2-dimethylcyclopropane, where the methyl groups are on opposite sides of the ring. These isomers are chiral and optically active.[2]

The different spatial arrangements of the methyl groups give rise to distinct physical and chemical properties, which are summarized in the tables below.

Structural and Thermodynamic Properties

The inherent ring strain in the cyclopropane ring, a consequence of its 60° C-C-C bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons, is a dominant factor in the chemistry of these molecules.[3] The substitution pattern of the methyl groups further influences the overall strain and stability of the isomers.

Physical Properties of Dimethylcyclopropane Isomers

The physical properties of the dimethylcyclopropane isomers are distinct, reflecting their different molecular structures and intermolecular forces.

Property1,1-Dimethylcyclopropanecis-1,2-Dimethylcyclopropanetrans-1,2-Dimethylcyclopropane
Boiling Point (°C) 20.6[4]37[1]28.2[5]
Density (g/cm³) 0.660[6]0.6889[5]0.6648[5]
Refractive Index (n_D) 1.370[6]1.3829 (at 20°C)[5]1.3713 (at 20°C)[5]
Dipole Moment PresentPresent[7]Absent[7]
Relative Stability and Strain Energy

The stability of the 1,2-dimethylcyclopropane isomers is primarily dictated by steric strain between the methyl groups. The trans isomer is more stable than the cis isomer because the methyl groups are further apart, minimizing steric repulsion.[8][9][10] In the cis isomer, the proximity of the two methyl groups on the same side of the ring leads to increased steric strain.[8][9][10]

Experimental Protocols

The synthesis and separation of dimethylcyclopropane isomers are fundamental procedures in organic chemistry. The following sections provide detailed methodologies for these processes.

Synthesis of Dimethylcyclopropanes

A common and effective method for the synthesis of cyclopropanes is the Simmons-Smith reaction, which involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[11][12][13] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[11]

Protocol:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add zinc dust followed by a solution of copper(II) sulfate in water. The mixture is stirred vigorously until the blue color of the copper sulfate disappears, indicating the formation of the zinc-copper couple. The couple is then washed sequentially with dilute hydrochloric acid, water, acetone, and ether, and dried under a stream of nitrogen.

  • Cyclopropanation: The dried zinc-copper couple is suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-methylpropene and diiodomethane in diethyl ether is added dropwise to the stirred suspension.

  • Reaction Monitoring and Work-up: The reaction is monitored by gas chromatography (GC). Upon completion, the reaction mixture is filtered to remove unreacted zinc-copper couple. The filtrate is washed with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation. The resulting 1,1-dimethylcyclopropane can be further purified by fractional distillation.

The stereoselective synthesis of cis- and trans-1,2-dimethylcyclopropane is achieved by starting with the corresponding cis- or trans-2-butene in the Simmons-Smith reaction.

The experimental protocol is analogous to the one described for 1,1-dimethylcyclopropane, with the substitution of 2-methylpropene with either cis- or trans-2-butene.

Separation and Characterization

Gas chromatography (GC) is the primary technique for separating the volatile dimethylcyclopropane isomers. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for their structural characterization.

Protocol:

  • Column Selection: A capillary column with a non-polar stationary phase (e.g., polydimethylsiloxane) is suitable for separating the isomers based on their boiling points. For the separation of the trans-1,2-dimethylcyclopropane enantiomers, a chiral stationary phase, such as one containing a cyclodextrin derivative, is required.[14][15]

  • Instrumentation and Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 35-40°C, held for several minutes, followed by a slow ramp (e.g., 2-5°C/min) to a final temperature of around 100°C.

    • Detector: Flame ionization detector (FID).

  • Sample Preparation: The sample mixture is diluted in a volatile solvent such as pentane or hexane.

  • Analysis: The retention times of the peaks are compared with those of authentic standards for identification. The peak areas can be used for quantitative analysis.

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the dimethylcyclopropane isomers.

Key Spectroscopic Features:

  • 1,1-Dimethylcyclopropane: Will show a singlet for the six equivalent methyl protons in the ¹H NMR spectrum and characteristic signals for the quaternary and methylene carbons in the ¹³C NMR spectrum.

  • cis-1,2-Dimethylcyclopropane: Due to its symmetry, it will exhibit a more complex ¹H NMR spectrum than the 1,1-isomer, with distinct signals for the methyl and cyclopropyl protons. The ¹³C NMR will show two signals, one for the two equivalent methyl carbons and one for the two equivalent methine carbons in the ring, in addition to the methylene carbon signal.

  • trans-1,2-Dimethylcyclopropane: The enantiomers will give identical NMR spectra in an achiral solvent. The ¹H and ¹³C NMR spectra will be different from the cis-isomer due to the different spatial arrangement of the methyl groups.

Chirality and Optical Activity

A key stereochemical feature of the dimethylcyclopropanes is the chirality exhibited by the trans-1,2-isomer.

The (1R,2R) and (1S,2S) enantiomers of trans-1,2-dimethylcyclopropane are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions. The separation of these enantiomers, typically achieved by chiral gas chromatography, is crucial in pharmaceutical development, as different enantiomers of a drug molecule often exhibit distinct pharmacological activities.

Conclusion

The stereochemistry of dimethylcyclopropanes provides a rich platform for understanding the interplay of ring strain, steric effects, and molecular symmetry. The ability to selectively synthesize and separate the different isomers is a testament to the power of modern organic chemistry. For researchers in drug development, a thorough grasp of these principles is indispensable for the rational design of novel therapeutics incorporating the cyclopropane motif. The data and protocols presented in this guide offer a solid foundation for further investigation and application of dimethylcyclopropane chemistry.

References

(S)-2,2-Dimethylcyclopropanecarboxylic Acid: A Chiral Cornerstone for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of significant interest, has emerged as a crucial component in the synthesis of complex pharmaceutical agents. Its rigid cyclopropane core and defined stereochemistry offer a unique structural motif that is increasingly incorporated into modern drug candidates to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its pivotal role in the development of the renal dehydropeptidase-I inhibitor, Cilastatin.

Physicochemical and Spectroscopic Data

This compound is a colorless to almost colorless clear liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number14590-53-5[1][2]
Molecular FormulaC₆H₁₀O₂[1]
Molecular Weight114.14 g/mol [1]
Density0.99 g/mL[1]
Boiling Point100 °C at 12 mmHg[1]
Optical Rotation [α]²⁰/D+122° to +136° (c=1 in Methanol)[1]
Refractive Index (n²⁰/D)1.44[1]
Purity≥ 98%[1]

Synthesis of this compound

The enantiomerically pure form of 2,2-dimethylcyclopropanecarboxylic acid is accessible through several synthetic strategies, primarily involving either the resolution of a racemic mixture or asymmetric synthesis.

Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid and Subsequent Chiral Resolution

A common approach involves the synthesis of the racemic acid followed by resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid from 2-Methylbutenoic Acid [3]

  • Esterification: 2-Methylbutenoic acid is esterified to its corresponding ethyl ester using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

  • Cyclopropanation: The ethyl 2-methylbutenoate is subjected to a cyclopropanation reaction.

    • To a stirred suspension of zinc powder and a catalytic amount of copper(I) chloride in a suitable solvent (e.g., diethyl ether), acetyl chloride is added.

    • A solution of dibromomethane and ethyl 2-methylbutenoate in the same solvent is then added dropwise at a controlled temperature.

    • The reaction is stirred until completion, monitored by techniques such as GC-MS.

    • The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and the product, ethyl 2,2-dimethylcyclopropanecarboxylate, is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure.

  • Hydrolysis: The racemic ethyl 2,2-dimethylcyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid.

    • The ester is refluxed with an aqueous solution of a strong base, such as sodium hydroxide.

    • After completion of the reaction, the mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1.

    • The racemic 2,2-dimethylcyclopropanecarboxylic acid is then extracted with an organic solvent, dried, and purified.

    • This process typically yields the racemic acid in approximately 44.1% yield.[3]

Experimental Protocol: Chiral Resolution using L-Carnitine Oxalate [3]

  • Acid Chloride Formation: Racemic 2,2-dimethylcyclopropanecarboxylic acid is converted to its acid chloride.

    • The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane) containing a catalytic amount of N,N-dimethylformamide (DMF).

    • Thionyl chloride is added dropwise at a controlled temperature (e.g., reflux at 40°C).

    • The reaction is monitored for completion (typically 2-5 hours). The resulting solution of 2,2-dimethylcyclopropanecarbonyl chloride is used directly in the next step.

  • Diastereomeric Salt Formation: The racemic acid chloride is reacted with the chiral resolving agent, L-carnitine oxalate.

    • A solution of L-carnitine oxalate in a suitable solvent is prepared.

    • The solution of the acid chloride is added to the L-carnitine oxalate solution.

    • The resulting mixture of diastereomeric salts is subjected to fractional crystallization.

  • Isolation and Hydrolysis: The desired diastereomeric salt is isolated by filtration and then hydrolyzed to afford this compound.

    • The isolated salt is treated with a base to liberate the (S)-enantiomer.

    • Subsequent acidification and extraction yield the final product.

    • This resolution process can provide this compound with a yield of approximately 16.7%.[3]

Asymmetric Synthesis

Direct asymmetric synthesis offers an alternative route to the enantiomerically pure product, avoiding the need for resolution.

Conceptual Experimental Workflow: Asymmetric Cyclopropanation [3][4]

  • Catalyst Preparation: A chiral iron carbene complex is prepared from a suitable chiral ligand.

  • Asymmetric Cyclopropanation: Isobutene is reacted with the chiral iron carbene complex. This reaction introduces the cyclopropane ring with a high degree of enantioselectivity.

  • Oxidative Cleavage: The resulting chiral cyclopropane derivative is subjected to exhaustive ozonolysis or other oxidative cleavage methods to yield this compound.

    • This method has been reported to achieve yields of up to 72% with an enantiomeric excess (ee) of 92%.[4]

Enzymatic Resolution

Biocatalytic methods provide a green and highly selective alternative for obtaining the desired enantiomer.

Experimental Protocol: Enzymatic Resolution of Ethyl 2,2-Dimethylcyclopropane Carboxylate [2][5]

  • Reaction Setup:

    • A phosphate buffer solution (1 M, pH 7.2) is prepared, containing 15% (v/v) N,N-dimethylformamide (DMF) to enhance substrate solubility.

    • Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) is added to the buffer to a final concentration of 65 mmol/L.

    • The immobilized lipase, Novozym 435, is added to the mixture at a concentration of 16 g/L.

  • Enzymatic Hydrolysis:

    • The reaction mixture is incubated at 30°C with agitation (e.g., 200 rpm) for approximately 56 hours.

    • The lipase selectively hydrolyzes the (S)-ester to this compound.

  • Work-up and Isolation:

    • After the reaction, the enzyme is removed by filtration.

    • The aqueous phase is acidified, and the product, this compound, is extracted with an organic solvent.

    • The unreacted (R)-ester remains in the organic phase and can be separated.

    • This enzymatic resolution can achieve a yield of up to 49.0% with an enantiomeric excess of 98.7%.[5]

Application in Pharmaceutical Synthesis: The Case of Cilastatin

This compound is a key chiral intermediate in the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor. Cilastatin is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[1][3]

The synthesis of Cilastatin involves the coupling of (S)-2,2-dimethylcyclopropanecarboxamide (derived from the carboxylic acid) with another key intermediate, ethyl 7-chloro-2-oxoheptanoate.[6]

Experimental Protocol: Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide [4]

  • Acid Chloride Formation: this compound (114g) is dissolved in dichloromethane (500g) with a catalytic amount of DMF (1.0g). Thionyl chloride (125g) is added slowly, and the mixture is refluxed at 40°C for 5 hours.

  • Ammonolysis: The resulting acid chloride solution is then reacted with ammonia to form (S)-2,2-dimethylcyclopropanecarboxamide.

Summary of Synthetic Routes and Yields

The following table summarizes the quantitative data for the different synthetic approaches to this compound.

Synthetic RouteStarting MaterialKey Reagents/CatalystsYield (%)Enantiomeric Excess (ee) (%)Reference
Synthesis of Racemic Acid & Resolution2-Methylbutenoic AcidZn/CuCl, CH₂Br₂, L-Carnitine Oxalate16.7 (for S-enantiomer)Not Reported[3]
Asymmetric SynthesisIsobuteneChiral Iron Carbene Complexup to 7292[4]
Enzymatic ResolutionRacemic Ethyl-2,2-dimethylcyclopropane carboxylateNovozym 435, DMF49.098.7[5]
Multi-step Synthesis & ResolutionGlycine Ethyl Ester HydrochlorideL-(-)-Menthol>17 (overall for amide)>98 (for amide)[4]

Visualizing the Synthetic Workflows

To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Synthesis_and_Resolution cluster_racemic Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid cluster_resolution Chiral Resolution start_rac 2-Methylbutenoic Acid esterification Esterification start_rac->esterification cyclopropanation Cyclopropanation (Zn/CuCl, CH₂Br₂) esterification->cyclopropanation hydrolysis_rac Hydrolysis cyclopropanation->hydrolysis_rac racemic_acid Racemic Acid (Yield: 44.1%) hydrolysis_rac->racemic_acid acid_chloride Acid Chloride Formation racemic_acid->acid_chloride resolution Resolution with L-Carnitine Oxalate acid_chloride->resolution hydrolysis_s Hydrolysis resolution->hydrolysis_s s_acid (S)-Enantiomer (Yield: 16.7%) hydrolysis_s->s_acid

Caption: Workflow for the synthesis of racemic 2,2-dimethylcyclopropanecarboxylic acid and its subsequent chiral resolution.

Asymmetric_and_Enzymatic_Synthesis cluster_asymmetric Asymmetric Synthesis cluster_enzymatic Enzymatic Resolution start_asym Isobutene asym_cyclo Asymmetric Cyclopropanation (Chiral Iron Carbene) start_asym->asym_cyclo ozonolysis Ozonolysis asym_cyclo->ozonolysis s_acid_asym (S)-Enantiomer (Yield: up to 72%, ee: 92%) ozonolysis->s_acid_asym start_enz Racemic Ethyl Ester enz_hydrolysis Enzymatic Hydrolysis (Novozym 435) start_enz->enz_hydrolysis s_acid_enz (S)-Enantiomer (Yield: 49.0%, ee: 98.7%) enz_hydrolysis->s_acid_enz r_ester (R)-Ester (Unreacted) enz_hydrolysis->r_ester Cilastatin_Synthesis cluster_cilastatin Role in Cilastatin Synthesis s_acid (S)-2,2-Dimethylcyclo- propanecarboxylic Acid amide_formation Amide Formation s_acid->amide_formation s_amide (S)-2,2-Dimethylcyclo- propanecarboxamide amide_formation->s_amide coupling Coupling s_amide->coupling cilastatin_precursor Cilastatin Precursor coupling->cilastatin_precursor final_steps Final Steps cilastatin_precursor->final_steps cilastatin Cilastatin final_steps->cilastatin other_intermediate Ethyl 7-chloro- 2-oxoheptanoate other_intermediate->coupling

References

The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthetic History of Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acids and their derivatives are pivotal structural motifs in organic synthesis, lending unique conformational rigidity and metabolic stability to a wide array of molecules, including pharmaceuticals and agrochemicals. The inherent ring strain of the cyclopropane moiety imparts distinct reactivity, making it a valuable building block for complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropanecarboxylic acids in synthesis, offering detailed experimental protocols for key transformations and quantitative data for comparative analysis.

Historical Overview: From Accidental Discovery to Synthetic Staple

The story of cyclopropanecarboxylic acids is intrinsically linked to the initial synthesis of the parent cyclopropane ring. In 1882, Austrian chemist August Freund was the first to synthesize cyclopropane. This foundational discovery paved the way for the exploration of functionalized cyclopropane derivatives.

A pivotal moment in the history of cyclopropanecarboxylic acids arrived in 1885 with the work of William Henry Perkin Jr.[1] His research on the formation of closed carbon chains led to the first synthesis of a cyclopropanecarboxylic acid derivative, specifically cyclopropane-1,1-dicarboxylic acid.[1] This was achieved through the reaction of the sodium salt of malonic ester with 1,2-dibromoethane. This early work laid the groundwork for subsequent investigations into the synthesis and reactivity of this important class of compounds.

Over the following decades, a variety of synthetic methods were developed, each with its own advantages and limitations. These methods can be broadly categorized into classical and modern approaches, reflecting the evolution of synthetic organic chemistry.

Historical Development of Cyclopropanecarboxylic Acid Synthesis

Historical_Development Freund 1882: Freund (First Synthesis of Cyclopropane) Perkin 1885: Perkin Jr. (First Synthesis of a Cyclopropanecarboxylic Acid Derivative) Freund->Perkin Hydrolysis Early 20th Century: Hydrolysis of Cyclopropyl Cyanide Perkin->Hydrolysis Gamma_Butyrolactone Mid 20th Century: From γ-Butyrolactone Hydrolysis->Gamma_Butyrolactone Simmons_Smith 1958: Simmons-Smith Reaction (Cyclopropanation of Alkenes) Gamma_Butyrolactone->Simmons_Smith Kulinkovich 1989: Kulinkovich Reaction (Synthesis of Cyclopropanols) Simmons_Smith->Kulinkovich Modern Late 20th/21st Century: Advanced Catalytic Methods (e.g., Photoredox, Electrosynthesis) Kulinkovich->Modern

Caption: Timeline of key discoveries in cyclopropane and cyclopropanecarboxylic acid synthesis.

Key Synthetic Methodologies

Perkin's Synthesis of Cyclopropane-1,1-dicarboxylic Acid (1885)

William Henry Perkin Jr.'s pioneering work involved the reaction of sodiomalonic ester with 1,2-dibromoethane. This reaction proceeds via a double nucleophilic substitution to form the cyclopropane ring. The resulting diethyl cyclopropane-1,1-dicarboxylate can then be hydrolyzed to the corresponding dicarboxylic acid, which can be further decarboxylated to yield cyclopropanecarboxylic acid.

Reaction Pathway for Perkin's Synthesis

Perkin_Synthesis MalonicEster Diethyl Malonate Intermediate Diethyl cyclopropane-1,1-dicarboxylate MalonicEster->Intermediate + NaOEt NaOEt NaOEt->MalonicEster Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate + Diacid Cyclopropane-1,1-dicarboxylic Acid Intermediate->Diacid H2O H₂O, H⁺ H2O->Intermediate FinalProduct Cyclopropanecarboxylic Acid Diacid->FinalProduct Heat Heat Heat->Diacid

Caption: Perkin's synthesis of cyclopropanecarboxylic acid from diethyl malonate.

Synthesis via Hydrolysis of Cyclopropyl Cyanide

A widely utilized and reliable method for the preparation of cyclopropanecarboxylic acid is the hydrolysis of cyclopropyl cyanide. The cyanide itself is typically synthesized from γ-chlorobutyronitrile through an intramolecular cyclization promoted by a strong base.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile

  • Part A: Cyclopropyl Cyanide Synthesis

    • In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer and two large condensers, place 150 g (3.75 moles) of powdered sodium hydroxide.

    • Add 103.5 g (1 mole) of γ-chlorobutyronitrile to the flask.

    • Mix the contents thoroughly by shaking and then heat the mixture on a steam bath. A vigorous reaction will occur.

    • After one hour of heating, the water formed will have hydrolyzed some of the cyclopropyl cyanide, and little liquid will be apparent.

  • Part B: Hydrolysis to Cyclopropanecarboxylic Acid

    • To the crude cyclopropyl cyanide mixture, begin the dropwise addition of water. Add 15-20 ml of water initially, followed by portions of 60-75 ml at 10-15 minute intervals until a total of 500 ml has been added.

    • Heat the mixture for an additional 1.5 hours with occasional stirring, by which time the oily layer should have disappeared.

    • Cool the reaction mixture in an ice bath and acidify with a solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice.

    • Separate the resulting thick floating layer of cyclopropanecarboxylic acid and extract the cold aqueous solution once with 1 liter of ether.

    • Combine the crude acid and the ether extract, dry over anhydrous sodium sulfate, and remove the ether by distillation.

    • Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid.

ParameterValueReference
Yield 74-79%[2]
Boiling Point 94–95°C / 26 mm Hg[2]
The Simmons-Smith Reaction

The Simmons-Smith reaction, discovered in 1958, is a cornerstone of cyclopropane synthesis.[3][4] It involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.[3][4] For the synthesis of cyclopropanecarboxylic acid, an α,β-unsaturated ester like ethyl acrylate can be used as the starting material, followed by hydrolysis of the resulting cyclopropyl ester.

Experimental Workflow: Simmons-Smith Synthesis

Simmons_Smith_Workflow Start Start: Ethyl Acrylate Cyclopropanation Simmons-Smith Cyclopropanation Start->Cyclopropanation Reagents CH₂I₂ / Zn(Cu) Reagents->Cyclopropanation Ester Ethyl Cyclopropanecarboxylate Cyclopropanation->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis FinalProduct End: Cyclopropanecarboxylic Acid Hydrolysis->FinalProduct

Caption: Workflow for the synthesis of cyclopropanecarboxylic acid via the Simmons-Smith reaction.

The Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction, reported in 1989, provides a route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5] These cyclopropanols can then be oxidized to the corresponding cyclopropanecarboxylic acids using standard oxidizing agents such as chromic acid or potassium permanganate.[6][7]

Experimental Protocol: Two-Step Synthesis via Kulinkovich Reaction

  • Part A: Kulinkovich Reaction for 1-Substituted Cyclopropanol

    • To a solution of the starting ester (e.g., methyl acetate) in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere, add titanium(IV) isopropoxide.

    • Cool the mixture to 0°C and add a solution of a Grignard reagent (e.g., ethylmagnesium bromide) in THF dropwise.

    • Allow the reaction to proceed at room temperature until completion, typically monitored by TLC or GC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude cyclopropanol by flash column chromatography.

  • Part B: Oxidation to Cyclopropanecarboxylic Acid

    • Dissolve the purified cyclopropanol in a suitable solvent such as acetone.

    • Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

    • Stir the reaction for several hours at room temperature.

    • Quench the reaction with isopropanol and dilute with water.

    • Extract the mixture with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude cyclopropanecarboxylic acid.

    • Further purification can be achieved by distillation or recrystallization.

Reaction StepReagentsTypical Yield
Kulinkovich Reaction Ester, Grignard Reagent, Ti(Oi-Pr)₄70-90%
Jones Oxidation Cyclopropanol, CrO₃/H₂SO₄80-95%

Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced novel and efficient methods for the preparation of cyclopropanecarboxylic acids. These include photoredox catalysis, electrosynthesis, and transition metal-catalyzed cyclopropanation reactions.[8] These methods often offer milder reaction conditions, higher functional group tolerance, and improved stereoselectivity compared to classical approaches. For instance, a samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids has been developed, which proceeds with complete stereospecificity.[8]

Conclusion

The journey of cyclopropanecarboxylic acids in synthesis, from Perkin's foundational work to the sophisticated catalytic methods of today, highlights the enduring importance of this strained carbocycle. The methodologies presented in this guide offer a range of options for the synthesis of these valuable building blocks, each with its own set of advantages. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient and innovative construction of novel molecular entities with potential therapeutic applications. The continued development of new synthetic strategies promises to further expand the accessibility and utility of cyclopropanecarboxylic acids in the future.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-2,2-dimethylcyclopropanecarboxylic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, notably as a precursor for Cilastatin.[1] Three primary methodologies are presented: enzymatic kinetic resolution, asymmetric cyclopropanation, and chemical chiral resolution.

Logical Workflow of Synthetic Strategies

cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Intermediate Steps cluster_3 Final Product Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate->Enzymatic Kinetic Resolution 2-Methylpropene 2-Methylpropene Asymmetric Cyclopropanation Asymmetric Cyclopropanation 2-Methylpropene->Asymmetric Cyclopropanation Racemic 2,2-Dimethylcyclopropanecarboxylic Acid Racemic 2,2-Dimethylcyclopropanecarboxylic Acid Chiral Resolution Chiral Resolution Racemic 2,2-Dimethylcyclopropanecarboxylic Acid->Chiral Resolution Selective Hydrolysis Selective Hydrolysis Enzymatic Kinetic Resolution->Selective Hydrolysis Cyclopropanation & Ozonolysis Cyclopropanation & Ozonolysis Asymmetric Cyclopropanation->Cyclopropanation & Ozonolysis Diastereomeric Salt Formation Diastereomeric Salt Formation Chiral Resolution->Diastereomeric Salt Formation This compound This compound Selective Hydrolysis->this compound Cyclopropanation & Ozonolysis->this compound Diastereomeric Salt Formation->this compound

Caption: Overall workflow for the enantioselective synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for the different enantioselective synthesis methods, allowing for a direct comparison of their efficacy.

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee) (%)
Enzymatic Kinetic Resolution Novozyme 435 (immobilized Candida antarctica lipase B)Racemic ethyl 2,2-dimethylcyclopropanecarboxylate45.699.2
Asymmetric Cyclopropanation Chiral Iron Carbene Complex2-Methylpropene-up to 92
Chiral Resolution L-carnitine oxalateRacemic 2,2-dimethylcyclopropanecarboxylic acid16.7>95.6

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate

This protocol details the enantioselective hydrolysis of the racemic ester to yield this compound using the immobilized lipase Novozyme 435. This method is highly selective and proceeds under mild conditions.

Materials:

  • Racemic ethyl 2,2-dimethylcyclopropanecarboxylate

  • Novozyme 435 (immobilized Candida antarctica lipase B)

  • Potassium phosphate buffer (pH 7.2)

  • Suitable organic solvent (e.g., toluene)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Reaction Setup:

    • Prepare a potassium phosphate buffer solution (e.g., 0.1 M) and adjust the pH to 7.2.

    • In a temperature-controlled reaction vessel, add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer to a final concentration of 65 mmol/L.

    • Add Novozyme 435 to the mixture to a final concentration of 16 g/L.

  • Incubation:

    • Stir the reaction mixture at a constant temperature of 30°C.

    • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the acid and the remaining ester using chiral HPLC or GC. The reaction is typically run for approximately 64 hours to reach about 50% conversion.

  • Work-up and Isolation:

    • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent, dried, and potentially reused.

    • Transfer the aqueous filtrate to a separatory funnel.

    • Acidify the aqueous solution to a pH of approximately 2 with hydrochloric acid.

    • Extract the this compound with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Asymmetric Cyclopropanation followed by Ozonolysis

This protocol describes the direct asymmetric synthesis of the cyclopropane ring using a chiral catalyst, followed by oxidative cleavage to the carboxylic acid. This method offers a more direct route to the final product.

Part A: Asymmetric Cyclopropanation

Materials:

  • 2-Methylpropene (isobutylene)

  • Chiral iron carbene complex (e.g., a complex with a chiral phosphine ligand)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup:

    • In a flame-dried, inert gas-flushed reaction vessel, dissolve the chiral iron carbene complex in anhydrous DCM.

    • Cool the solution to the optimal temperature for the specific catalyst (this can range from -78°C to room temperature).

    • Introduce a controlled amount of 2-methylpropene into the reaction vessel. This can be done by bubbling the gas through the solution or by using a pre-cooled condensed solution of the alkene.

  • Reaction:

    • Stir the reaction mixture under an inert atmosphere for the time required for complete conversion (monitor by TLC or GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a small amount of methanol).

    • Allow the mixture to warm to room temperature.

    • The solvent is removed under reduced pressure, and the crude cyclopropyl product is purified by column chromatography.

Part B: Ozonolysis

Materials:

  • The chiral cyclopropane product from Part A

  • Ozone (O₃) generated by an ozone generator

  • Dichloromethane (DCM) or methanol as solvent

  • Oxidizing agent for work-up (e.g., hydrogen peroxide, H₂O₂)

  • Formic acid (optional, for work-up)

Procedure:

  • Ozonolysis Reaction:

    • Dissolve the purified cyclopropane product in a suitable solvent (e.g., DCM or methanol) in a flask equipped with a gas inlet tube and an outlet connected to a trap.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

  • Oxidative Work-up:

    • To the cold solution, slowly add an oxidizing agent such as hydrogen peroxide. Formic acid may also be added to facilitate the oxidation.

    • Allow the reaction mixture to warm to room temperature and stir until the ozonide is completely decomposed (monitor by TLC).

  • Isolation and Purification:

    • Perform an aqueous work-up to separate the product. This may involve adding water and extracting with an organic solvent like ethyl acetate.

    • Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to destroy any remaining peroxides, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or recrystallization.

Protocol 3: Chiral Resolution with L-carnitine oxalate

This protocol involves the formation of diastereomeric salts of the racemic acid with a chiral resolving agent, followed by separation and hydrolysis to obtain the desired enantiomer.

Materials:

  • Racemic 2,2-dimethylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • L-carnitine oxalate

  • A suitable solvent for crystallization (e.g., ethanol, isopropanol)

  • Aqueous base (e.g., sodium hydroxide)

  • Aqueous acid (e.g., hydrochloric acid)

Procedure:

  • Formation of the Acid Chloride:

    • In a flame-dried, inert gas-flushed flask, dissolve the racemic 2,2-dimethylcyclopropanecarboxylic acid in an anhydrous solvent.

    • Add a catalytic amount of DMF (N,N-dimethylformamide).

    • Slowly add thionyl chloride or oxalyl chloride and stir the mixture at room temperature or with gentle heating until the conversion to the acid chloride is complete (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by GC).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Diastereomeric Salt Formation:

    • Dissolve the crude acid chloride in an anhydrous solvent.

    • In a separate flask, prepare a solution or suspension of L-carnitine oxalate in a suitable solvent.

    • Slowly add the acid chloride solution to the L-carnitine oxalate mixture.

    • Stir the reaction mixture to allow for the formation of the diastereomeric amide salts.

  • Fractional Crystallization:

    • The diastereomeric salts will have different solubilities. Induce crystallization by cooling the solution or by slow evaporation of the solvent.

    • Collect the less soluble diastereomeric salt by filtration. The desired diastereomer may be in the filtrate or the solid, which may require optimization of the crystallization solvent and conditions.

    • The collected crystals can be recrystallized to improve diastereomeric purity.

  • Hydrolysis and Isolation:

    • Treat the isolated diastereomeric salt with an aqueous base (e.g., NaOH) to hydrolyze the amide bond and liberate the this compound and the chiral auxiliary.

    • Acidify the aqueous solution with HCl to precipitate the carboxylic acid.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched acid.

    • The chiral auxiliary can be recovered from the aqueous layer.

  • Purification:

    • Purify the this compound by recrystallization or chromatography.

References

Application Notes and Protocols: Asymmetric Hydrolysis of Cyclopropane Esters using Novozyme 435

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Novozyme 435, an immobilized Candida antarctica lipase B, in the asymmetric hydrolysis of cyclopropane esters. This enzymatic method offers a green and efficient pathway to produce enantiomerically enriched cyclopropane carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Introduction

Cyclopropane rings are key structural motifs in a variety of biologically active molecules. The stereochemistry of these compounds is often crucial for their therapeutic efficacy. Novozyme 435 has emerged as a robust and highly selective biocatalyst for the kinetic resolution of racemic cyclopropane esters, providing access to optically pure isomers. This document outlines the general principles, experimental data, and detailed protocols for performing these resolutions.

Data Presentation

The enantioselective performance of Novozyme 435 in the hydrolysis of various esters is summarized below. While specific data for a wide range of cyclopropane esters is limited in publicly available literature, the following tables provide insights into the catalyst's efficiency under different conditions.

Table 1: Asymmetric Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

SubstrateProductEnzyme ModificationConversion (%)Enantiomeric Excess (e.e.) of Product (%)Reaction Time (h)Reference
rac-DMCPE(S)-(+)-DMCPANone->90-[1]
rac-DMCPE(S)-(+)-DMCPAGlutaraldehyde-modified->9952[1]

Table 2: General Performance of Novozyme 435 in Asymmetric Hydrolysis of Other Esters

SubstrateProductSolvent/MediumTemperature (°C)pHEnantiomeric Excess (e.e.) (%)Reference
Dimethyl-3-phenylglutarateR-monoesterPhosphate buffer30776[2][3]
Dimethyl-3-phenylglutarateR-monoesterChCl:urea/phosphate buffer (50% v/v)30788[2][3]
Dimethyl-3-phenylglutarateR-monoesterChCl:urea/phosphate buffer (50% v/v) at high substrate conc.30799[2][3][4]
Enol ester of 2-pentylcyclopentanone(R)-2-pentylcyclopentanone-306.581.06[5][6]
N-methyl-5-acetoxyhexadecanamideδ-hexadecalactone--->90[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the asymmetric hydrolysis of esters using Novozyme 435. Protocol 1 is specifically adapted for cyclopropane esters based on available data, while Protocol 2 provides a more general procedure.

Protocol 1: Asymmetric Hydrolysis of Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

This protocol is based on the findings for the hydrolysis of DMCPE, which can be adapted for other similar cyclopropane esters.[1]

Materials:

  • Racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

  • Novozyme 435 (or glutaraldehyde-modified Novozyme 435 for improved performance)

  • Potassium phosphate buffer (1.0 M, pH 7.6)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control and agitation (e.g., shaking incubator)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup:

    • To a suitable reaction vessel, add 10 mL of 1.0 M potassium phosphate buffer (pH 7.6).

    • Add 90 mg of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE).

    • Add 160 mg of Novozyme 435 (or glutaraldehyde-modified enzyme).

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with agitation at 200 rpm.

    • Monitor the reaction progress by periodically taking samples and analyzing for conversion and enantiomeric excess of the product, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid (DMCPA). The reaction can be run for approximately 52 hours to achieve high e.e.[1]

  • Work-up and Product Isolation:

    • After the desired conversion is reached, stop the reaction by filtering off the enzyme.

    • Acidify the aqueous phase to pH 2-3 with a suitable acid (e.g., 1 M HCl).

    • Extract the product, (S)-(+)-DMCPA, with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Analysis:

    • Determine the enantiomeric excess of the product and the remaining substrate by chiral HPLC or GC analysis.

Protocol 2: General Asymmetric Hydrolysis of a Hydrophobic Ester

This protocol is a general guideline and can be used as a starting point for the optimization of the hydrolysis of other cyclopropane esters.[2][3][4]

Materials:

  • Racemic cyclopropane ester

  • Novozyme 435

  • Sodium phosphate buffer (25 mM, pH 7.0)

  • (Optional) Deep eutectic solvent (DES) such as Choline Chloride:Urea (1:2 molar ratio)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature control and agitation

Procedure:

  • Reaction Medium Preparation (choose one):

    • Aqueous Buffer: Prepare a 25 mM sodium phosphate buffer at pH 7.0.

    • Aqueous-DES Medium: Prepare a 50% (v/v) mixture of the Choline Chloride:Urea DES in 25 mM sodium phosphate buffer at pH 7.0. This can improve the solubility of hydrophobic substrates and enhance selectivity.[2][3]

  • Reaction Setup:

    • In a reaction vessel, add 30 mL of the chosen reaction medium.

    • Add the racemic cyclopropane ester substrate. The concentration may need to be optimized; starting with a concentration around 0.45 mM to 54 mM can be a good range.[2][4]

    • Add Novozyme 435 (e.g., 0.086 g).[4]

  • Reaction Conditions:

    • Incubate the mixture at 30°C with agitation (e.g., 170 rpm).[4]

    • Monitor the reaction progress over time.

  • Work-up and Product Isolation:

    • Filter to remove the immobilized enzyme.

    • Acidify the filtrate to protonate the carboxylic acid product.

    • Extract the product and remaining substrate with an appropriate organic solvent.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Analysis:

    • Analyze the conversion and enantiomeric excess of the product and unreacted substrate using chiral chromatography.

Visualizations

Experimental Workflow for Asymmetric Hydrolysis

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up cluster_analysis Analysis A Racemic Cyclopropane Ester D Mix Substrate, Enzyme, and Buffer in Reactor A->D B Novozyme 435 B->D C Buffer Solution (e.g., Phosphate Buffer) C->D E Incubate with Controlled Temperature and Agitation D->E F Filter to Remove Enzyme E->F G Acidify Aqueous Phase F->G H Solvent Extraction G->H I Dry and Concentrate Organic Phase H->I J Chiral HPLC/GC Analysis I->J K Determine Enantiomeric Excess (e.e.) and Conversion J->K

Caption: Workflow for Novozyme 435 catalyzed asymmetric hydrolysis.

Simplified Ping-Pong Bi-Bi Mechanism for Hydrolysis

G cluster_legend Legend E E ES E-S E->ES + S F F ES->F FP F-P1 F->FP + P1 EQ E-Q F->EQ + Q FP->E + P2 Q Q EQ->E + P2 key E = Free Enzyme S = Ester Substrate P1 = Alcohol Product Q = Water P2 = Acid Product E-S, F-P1, E-Q = Enzyme Complexes F = Acyl-Enzyme Intermediate

Caption: Simplified Ping-Pong Bi-Bi mechanism for ester hydrolysis.

References

Application Notes and Protocols for the HPLC Analysis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2,2-Dimethylcyclopropanecarboxylic acid is a key chiral building block in the synthesis of various pharmaceuticals. Accurate and sensitive quantification of this non-chromophoric carboxylic acid is crucial for process monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose; however, the lack of a UV-absorbing or fluorescent moiety in the molecule necessitates a derivatization step to enable sensitive detection.

This document provides detailed application notes and protocols for two primary HPLC-based methods for the analysis of this compound:

  • Fluorescent Derivatization for Sensitive Quantification: This method involves pre-column derivatization to attach a fluorescent tag to the carboxylic acid, allowing for highly sensitive detection by a fluorescence detector (FLD).

  • Chiral Derivatization for Enantiomeric Purity Determination: This method utilizes a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column to determine the enantiomeric purity of the sample.

These protocols are intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this important chiral intermediate.

Method 1: Sensitive Quantification using Fluorescent Derivatization

This method is ideal for trace-level quantification of this compound in various matrices. The protocol is based on derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), a widely used fluorescent labeling agent for carboxylic acids.[1]

Principle

The carboxylic acid is deprotonated by a weak base, and the resulting carboxylate anion acts as a nucleophile, reacting with the electrophilic bromomethyl group of Br-Mmc to form a highly fluorescent ester. The reaction is often facilitated by a phase-transfer catalyst or a crown ether to enhance the reactivity of the carboxylate in an organic solvent.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis dissolve Dissolve Sample in Acetonitrile add_reagents Add Br-Mmc, K2CO3, and 18-Crown-6 dissolve->add_reagents react Heat at 70-80°C for 30-60 min add_reagents->react cool_filter Cool and Filter react->cool_filter inject Inject Filtrate cool_filter->inject separate Separate on C18 Column inject->separate detect Fluorescence Detection (Ex: ~325 nm, Em: ~395 nm) separate->detect cluster_prep Sample Preparation cluster_deriv Chiral Derivatization cluster_analysis HPLC Analysis dissolve Dissolve Sample in Aprotic Solvent add_reagents Add (R)-1-phenylethylamine and Coupling Agent (e.g., EDC) dissolve->add_reagents react React at Room Temperature add_reagents->react quench Quench Reaction (if necessary) react->quench inject Inject Reaction Mixture quench->inject separate Separate Diastereomers on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect

References

Application Notes and Protocols for Large-Scale Production of (S)-2,2-Dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,2-Dimethylcyclopropanecarboxylic acid is a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably the dehydropeptidase-I inhibitor Cilastatin, which is co-administered with the antibiotic imipenem. The growing demand for such therapeutics has spurred the development of efficient and scalable methods for the production of this enantiopure intermediate. This document provides detailed application notes and protocols for three prominent large-scale production methods: biocatalytic kinetic resolution using immobilized lipase (Novozym 435), biocatalytic kinetic resolution with a recombinant R-amidase, and classical chemical resolution via diastereomeric crystallization using L-(-)-menthol.

Method 1: Biocatalytic Kinetic Resolution with Immobilized Lipase (Novozym 435)

This method utilizes the high enantioselectivity of Candida antarctica lipase B (immobilized as Novozym 435) to selectively hydrolyze the (S)-enantiomer of a racemic mixture of ethyl 2,2-dimethylcyclopropanecarboxylate. This process yields the desired (S)-acid and unreacted (R)-ester, which can be separated.

Data Presentation
ParameterValueReference
SubstrateRacemic ethyl-2,2-dimethylcyclopropanecarboxylate[1]
EnzymeNovozym 435 (immobilized Candida antarctica lipase B)[1]
Substrate Concentration65 mmol/L[1]
Enzyme Loading16 g/L[1]
Medium1.0 mol/L Potassium Phosphate Buffer[2]
pH7.6[2]
Temperature30°C[1][2]
Reaction Time52-64 hours[1][2]
Yield of (S)-acid~45-49%[1]
Enantiomeric Excess (ee) of (S)-acid>99%[1]
Experimental Protocol
  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a 1.0 mol/L potassium phosphate buffer and adjust the pH to 7.6.

    • Add racemic ethyl-2,2-dimethylcyclopropanecarboxylate to the buffer to a final concentration of 65 mmol/L.

    • Add Novozym 435 to the mixture to a final concentration of 16 g/L.

  • Reaction Execution:

    • Maintain the reaction mixture at 30°C with constant agitation (e.g., 200 rpm) to ensure proper mixing and suspension of the immobilized enzyme.[2]

    • Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the product using a suitable chiral chromatography method.

    • Continue the reaction for 52-64 hours, or until approximately 50% conversion is reached.[1][2]

  • Work-up and Purification:

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

    • Acidify the aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., HCl).

    • Extract the this compound with an organic solvent (e.g., ethyl acetate).

    • The unreacted (R)-ethyl-2,2-dimethylcyclopropanecarboxylate will remain in the organic phase and can be recovered.

    • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-acid.

    • Further purification can be achieved by crystallization or chromatography.

Workflow Diagram

G Workflow for Novozym 435 Catalyzed Resolution cluster_reaction Enzymatic Hydrolysis cluster_workup Work-up and Purification racemic_ester Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate reactor Reactor (30°C, 52-64h) racemic_ester->reactor novozym Novozym 435 novozym->reactor buffer Phosphate Buffer (pH 7.6) buffer->reactor filtration Filtration reactor->filtration acidification Acidification (pH 2-3) filtration->acidification Aqueous Phase r_ester (R)-Ethyl Ester (Recovered) filtration->r_ester Enzyme Recycle extraction Solvent Extraction acidification->extraction separation Phase Separation extraction->separation purification Purification separation->purification Organic Phase separation->r_ester Unreacted Ester s_acid This compound purification->s_acid

Caption: Workflow for the biocatalytic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate.

Method 2: Industrial Biocatalytic Resolution with Recombinant R-Amidase

This industrial-scale process employs a recombinant E. coli expressing a stereoselective R-amidase from Delftia tsuruhatensis. The enzyme selectively hydrolyzes the (R)-enantiomer of racemic 2,2-dimethylcyclopropanecarboxamide, leaving the desired (S)-enantiomer unreacted. The resulting (S)-amide can then be hydrolyzed to the (S)-acid in a subsequent step.

Data Presentation
ParameterValueReference
Fermentation
MicroorganismRecombinant E. coli BL21(DE3)[3]
Fermentor Volume100 L[3]
Medium2x YT[3]
Induction1 mM IPTG[3]
Amidase Activity5255 U/L[3]
Biotransformation
SubstrateRacemic 2,2-dimethylcyclopropanecarboxamide (R,S-DMCPCA)[3]
Substrate Concentration6% (w/v)[3]
BiocatalystCell-free extract of recombinant E. coli[3]
Reactor Volume15,000 L[3]
Temperature35°C[3]
Reaction Time18 hours[3]
Product Isolation
Yield of (S)-DMCPCA34.2% (overall)[3]
Enantiomeric Excess (ee) of (S)-DMCPCA99.32%[3]
Experimental Protocol
  • Fermentation and Enzyme Preparation:

    • Cultivate the recombinant E. coli strain in a 100-L fermentor containing 60 L of 2x YT medium.[3]

    • Induce the expression of the R-amidase with 1 mM IPTG when the culture reaches the appropriate optical density.[3]

    • After a 3-hour induction period, harvest the cells by centrifugation.[3]

    • Resuspend the cell paste in water and lyse the cells using a high-pressure homogenizer.

    • Clarify the lysate by centrifugation to obtain the cell-free extract containing the R-amidase.

  • Biotransformation:

    • In a 15,000-L reactor, prepare a 6% (w/v) solution of racemic 2,2-dimethylcyclopropanecarboxamide in water.

    • Add the prepared cell-free extract to the reactor.

    • Maintain the reaction at 35°C with agitation for 18 hours.[3]

    • Monitor the reaction for the conversion of the (R)-amide to the (R)-acid.

  • Purification of (S)-2,2-dimethylcyclopropanecarboxamide:

    • Following the biotransformation, pass the reaction mixture through a column packed with adsorption resin (e.g., HZ801).

    • The (R)-acid will not be adsorbed and will flow through the column.

    • The desired (S)-amide will be adsorbed onto the resin.

    • Wash the resin with water to remove any remaining impurities.

    • Elute the (S)-amide from the resin using 80% (v/v) acetone.[3]

    • Concentrate the eluate and crystallize the (S)-2,2-dimethylcyclopropanecarboxamide.

  • Hydrolysis to this compound:

    • Hydrolyze the purified (S)-amide to the corresponding (S)-acid using standard chemical methods (e.g., acid or base hydrolysis).

Workflow Diagram

G Workflow for Recombinant R-Amidase Catalyzed Resolution cluster_fermentation Fermentation & Enzyme Prep cluster_biotransformation Biotransformation cluster_purification Purification & Hydrolysis recombinant_ecoli Recombinant E. coli fermentor 100-L Fermentor recombinant_ecoli->fermentor cell_harvest Cell Harvesting fermentor->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis enzyme_prep Cell-Free Extract (R-Amidase) cell_lysis->enzyme_prep bioreactor 15,000-L Reactor (35°C, 18h) enzyme_prep->bioreactor racemic_amide Racemic 2,2-Dimethyl- cyclopropanecarboxamide racemic_amide->bioreactor resin_chromatography Resin Adsorption Chromatography bioreactor->resin_chromatography elution Elution with Acetone resin_chromatography->elution Adsorbed (S)-Amide crystallization Crystallization elution->crystallization s_amide (S)-Amide crystallization->s_amide hydrolysis Hydrolysis s_amide->hydrolysis s_acid (S)-Acid hydrolysis->s_acid

Caption: Industrial workflow for the production of (S)-2,2-dimethylcyclopropanecarboxamide.

Method 3: Chemical Resolution with L-(-)-Menthol

This classical chemical resolution method involves the esterification of racemic 2,2-dimethylcyclopropanecarboxylic acid with the chiral auxiliary L-(-)-menthol to form a mixture of diastereomeric esters. These diastereomers can be separated based on their different physical properties, typically by fractional crystallization or preparative chromatography. Subsequent hydrolysis of the desired diastereomer yields the enantiopure (S)-acid.

Data Presentation
ParameterValueReference
Starting MaterialRacemic 2,2-dimethylcyclopropanecarboxylic acid[4][5]
Chiral AuxiliaryL-(-)-Menthol[4][5]
Esterification Agente.g., Thionyl chloride followed by addition of menthol, or MNBA[4][5]
Separation MethodPreparative HPLC (e.g., CHIRALFLASH IC column)[5]
HydrolysisAlkaline hydrolysis (e.g., NaOH or KOH)[6]
Overall Yield>17% (for the synthesis of the corresponding amide)[7]
Enantiomeric Excess (ee)>98% (for the synthesis of the corresponding amide)[7]
Experimental Protocol
  • Esterification:

    • Convert racemic 2,2-dimethylcyclopropanecarboxylic acid to its acid chloride by reacting with thionyl chloride in an inert solvent.

    • In a separate flask, dissolve L-(-)-menthol in a suitable solvent (e.g., toluene) with a base (e.g., pyridine).

    • Slowly add the acid chloride solution to the menthol solution at a controlled temperature.

    • Stir the reaction mixture until the esterification is complete (monitor by TLC or GC).

    • Work up the reaction by washing with aqueous acid and brine, drying the organic layer, and concentrating to obtain the crude mixture of diastereomeric menthyl esters.

  • Separation of Diastereomers:

    • By Preparative HPLC:

      • Dissolve the diastereomeric ester mixture in the mobile phase.

      • Inject the solution onto a suitable preparative chiral column (e.g., CHIRALFLASH IC).[5]

      • Elute with an appropriate solvent system (e.g., ethanol/hexane).[5]

      • Collect the fractions corresponding to the individual diastereomers.

      • Combine the fractions of the desired diastereomer and evaporate the solvent.

  • Hydrolysis:

    • Dissolve the purified diastereomeric ester in a mixture of an alcohol (e.g., methanol) and water.

    • Add an excess of a base (e.g., sodium hydroxide).

    • Heat the mixture to reflux for several hours until the hydrolysis is complete.[6]

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3.

    • Extract the this compound with an organic solvent.

    • Dry the organic extract and concentrate to yield the enantiopure acid.

Logical Relationship Diagram

G Logical Flow for Chemical Resolution with L-(-)-Menthol racemic_acid Racemic 2,2-Dimethyl- cyclopropanecarboxylic Acid esterification Esterification racemic_acid->esterification l_menthol L-(-)-Menthol (Chiral Auxiliary) l_menthol->esterification diastereomers Mixture of Diastereomeric Menthyl Esters esterification->diastereomers separation Separation (e.g., Preparative HPLC) diastereomers->separation desired_diastereomer Desired Diastereomer ((S)-Acid-(R)-Menthol Ester) separation->desired_diastereomer undesired_diastereomer Undesired Diastereomer ((R)-Acid-(R)-Menthol Ester) separation->undesired_diastereomer hydrolysis Hydrolysis desired_diastereomer->hydrolysis s_acid (S)-2,2-Dimethyl- cyclopropanecarboxylic Acid hydrolysis->s_acid recovered_menthol Recovered L-(-)-Menthol hydrolysis->recovered_menthol

Caption: Logical flow for the chemical resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid.

References

Application Notes and Protocols for the Chiral Resolution of Carboxylic Acids Using L-(-)-Menthol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the fields of pharmaceutical development, fine chemical synthesis, and materials science. Different enantiomers of a chiral molecule can exhibit distinct biological activities, pharmacological effects, and toxicological profiles. L-(-)-menthol, a naturally occurring and readily available chiral alcohol, serves as an effective and economical chiral resolving agent for racemic carboxylic acids.

The underlying principle of this resolution method involves the conversion of the racemic carboxylic acid into a mixture of diastereomeric esters through esterification with the optically pure L-(-)-menthol. These resulting diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomeric esters yields the desired enantiomerically pure carboxylic acids and allows for the recovery of the L-(-)-menthol auxiliary, making this a versatile and widely applicable method.[1][2][3][4]

Core Principle

The chiral resolution process using L-(-)-menthol can be summarized in three key steps:

  • Diastereomeric Ester Formation: The racemic carboxylic acid is reacted with L-(-)-menthol to form a mixture of two diastereomeric esters.

  • Diastereomer Separation: The diastereomeric esters are separated based on their differing physical properties, most commonly by preparative chromatography.

  • Hydrolysis and Recovery: The separated diastereomers are individually hydrolyzed to yield the enantiomerically pure carboxylic acids and recover the L-(-)-menthol chiral auxiliary.

Experimental Protocols

The following protocols provide a detailed methodology for the chiral resolution of a generic racemic carboxylic acid using L-(-)-menthol as a chiral resolving agent.

Protocol 1: Esterification of Racemic Carboxylic Acid with L-(-)-Menthol

This protocol details the formation of diastereomeric menthyl esters from a racemic carboxylic acid. The use of 2-methyl-6-nitrobenzoic anhydride (MNBA) is a common and effective method for this esterification.[1][5]

Materials:

  • Racemic carboxylic acid

  • L-(-)-Menthol (1.2 equivalents)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)[1]

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.5 equivalents)[1]

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent), L-(-)-menthol (1.2 equivalents), and MNBA (1.5 equivalents) in anhydrous dichloromethane.

  • To this stirred solution, add DMAP (0.1 - 0.5 equivalents).

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench it by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude mixture of diastereomeric esters.

  • The crude product can be purified by silica gel column chromatography to remove any unreacted starting materials and byproducts.

Protocol 2: Separation of Diastereomeric Esters by Preparative HPLC

This protocol describes the separation of the diastereomeric menthyl esters using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude mixture of diastereomeric esters

  • HPLC-grade solvents (e.g., ethanol, hexane)

  • Preparative HPLC system with a suitable chiral stationary phase column (e.g., CHIRALPAK IC, CHIRALFLASH IC)[5][6]

  • Analytical HPLC for fraction analysis

Procedure:

  • Develop an analytical HPLC method to achieve baseline separation of the two diastereomers. The mobile phase composition and flow rate should be optimized.

  • Dissolve the crude diastereomeric ester mixture in a minimal amount of the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to each of the separated diastereomer peaks.

  • Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Combine the pure fractions for each diastereomer and remove the solvent under reduced pressure to yield the isolated, diastereomerically pure esters.

Protocol 3: Hydrolysis of Diastereomeric Esters

This protocol outlines the cleavage of the ester bond to yield the enantiomerically pure carboxylic acid and recover the L-(-)-menthol. Basic hydrolysis is a commonly employed method.[1][2]

Materials:

  • Isolated diastereomeric ester

  • Methanol

  • Aqueous base (e.g., 1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH))

  • 1 M Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the isolated diastereomeric ester in a mixture of methanol and the aqueous base solution.

  • Stir the solution at room temperature or with gentle heating to facilitate the hydrolysis of the ester bond. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the liberated L-(-)-menthol. The chiral auxiliary can be recovered from this organic phase.[2][3]

  • Cool the remaining aqueous layer in an ice bath and acidify it by the slow addition of 1 M HCl until the pH is acidic (e.g., pH 2-3).[2]

  • The enantiomerically pure carboxylic acid may precipitate upon acidification. If so, collect the solid by filtration.

  • If the carboxylic acid does not precipitate, extract the acidified aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the enantiomerically pure carboxylic acid.

Data Presentation

The following tables summarize quantitative data from the literature on the chiral resolution of specific carboxylic acids using L-(-)-menthol.

Table 1: Esterification and Separation Yields

Racemic Carboxylic Acid Esterification Conditions Diastereomer 1 Yield Diastereomer 2 Yield Total Yield Reference
(rac)-7 (MC-27 precursor) MNBA, DMAP, DCM 45.3% (2S-isomer) 44.4% (2R-isomer) 89.7% [5]

| (rac)-19 (TKM-38 precursor) | MNBA, DMAP, DCM | 45.1% (2S-isomer from a 53:46 ratio) | 42.3% (2R-isomer from a 53:46 ratio) | 85% (combined diastereomers) |[5] |

Table 2: HPLC Separation Conditions

Diastereomeric Esters Column Mobile Phase Flow Rate Temperature Detection Retention Times (min) Reference
9 and 9 * (from (rac)-7) CHIRALFLASH IC (30 x 100 mm) EtOH/hexane 65:35 20 mL/min 25 °C 254 nm 7.0 and 11.5 [5]

| 20 and 20 * (from (rac)-19) | CHIRALPAK IC (4.6 x 250 mm) | EtOH/hexane 1:19 | 1 mL/min | 40 °C | 254 nm | 9.6 and 11.8 |[5][6] |

Visualizations

The following diagrams illustrate the experimental workflow for the chiral resolution of a carboxylic acid using L-(-)-menthol.

G racemic_acid Racemic Carboxylic Acid (R/S)-COOH esterification Esterification (e.g., MNBA, DMAP) racemic_acid->esterification menthol L-(-)-Menthol menthol->esterification diastereomers Mixture of Diastereomeric Esters (R)-COOMenthyl & (S)-COOMenthyl esterification->diastereomers separation Separation (e.g., Preparative HPLC) diastereomers->separation diastereomer1 Diastereomer 1 (R)-COOMenthyl separation->diastereomer1 diastereomer2 Diastereomer 2 (S)-COOMenthyl separation->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (R)-COOH hydrolysis1->enantiomer1 recovered_menthol1 Recovered L-(-)-Menthol hydrolysis1->recovered_menthol1 enantiomer2 Enantiomer 2 (S)-COOH hydrolysis2->enantiomer2 recovered_menthol2 Recovered L-(-)-Menthol hydrolysis2->recovered_menthol2

Caption: Workflow for the chiral resolution of a carboxylic acid.

G cluster_esterification Step 1: Esterification cluster_separation Step 2: Separation cluster_hydrolysis Step 3: Hydrolysis racemic_acid Racemic Carboxylic Acid ester_mix Diastereomeric Ester Mixture racemic_acid->ester_mix Esterification menthol L-(-)-Menthol menthol->ester_mix separated_esters Separated Diastereomers ester_mix->separated_esters Chromatography pure_enantiomers Enantiomerically Pure Acids separated_esters->pure_enantiomers Hydrolysis recovered_menthol Recovered Menthol separated_esters->recovered_menthol

Caption: Logical relationship of the chiral resolution process.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (S)-2,2-DMCPA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2,2-dimethylcyclopropanecarboxylic acid ((S)-2,2-DMCPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched (S)-2,2-DMCPA?

A1: The main approaches for the synthesis of (S)-2,2-DMCPA are:

  • Asymmetric Catalytic Cyclopropanation: This involves the reaction of a simple alkene, such as isobutene, with a carbene precursor in the presence of a chiral transition metal catalyst. Commonly used catalysts are based on cobalt, rhodium, or copper with chiral ligands.[1]

  • Enzymatic Resolution: This method typically involves the stereoselective hydrolysis of a racemic ester of 2,2-dimethylcyclopropanecarboxylic acid, such as the ethyl or methyl ester. Lipases are commonly employed enzymes for this purpose.

  • Chemical Resolution: This classic method involves the formation of diastereomeric salts by reacting racemic 2,2-DMCPA with a chiral resolving agent. The diastereomers are then separated by crystallization, followed by liberation of the desired enantiomer.

Q2: Which factors are most critical for achieving high enantioselectivity in asymmetric cyclopropanation?

A2: High enantioselectivity is primarily influenced by:

  • The Chiral Catalyst System: The choice of the metal (e.g., Co, Rh) and the structure of the chiral ligand are paramount. The ligand's steric and electronic properties create a chiral environment that directs the stereochemical outcome of the cyclopropanation.

  • Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity by reducing the energy available for non-selective reaction pathways.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and selectivity.

  • Substrate and Carbene Precursor: The structure of the alkene and the nature of the carbene precursor can also influence the stereochemical outcome.

Q3: What are the common challenges in the enzymatic resolution of (S)-2,2-DMCPA?

A3: Common challenges include:

  • Low Enzyme Activity or Stability: The chosen enzyme may exhibit low activity towards the substrate or may be unstable under the reaction conditions (e.g., pH, temperature, organic co-solvents).

  • Sub-optimal Reaction Conditions: Factors such as pH, temperature, buffer composition, and the presence of organic co-solvents need to be optimized for maximum enzyme performance and selectivity.

  • Product Inhibition: The product, (S)-2,2-DMCPA, or the unreacted (R)-enantiomer of the starting material may inhibit the enzyme, leading to a decrease in reaction rate over time.

  • Mass Transfer Limitations: In biphasic systems, the rate of transfer of the substrate from the organic phase to the aqueous phase where the enzyme is active can be a limiting factor.

Troubleshooting Guides

Guide 1: Asymmetric Catalytic Cyclopropanation

Issue: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Step
Impure or Decomposed Catalyst/Ligand Synthesize or procure a fresh batch of the chiral ligand and catalyst. Ensure rigorous purification and proper storage under an inert atmosphere.
Sub-optimal Reaction Temperature Screen a range of lower temperatures. A temperature decrease of 10-20 °C can sometimes significantly improve enantioselectivity.
Inappropriate Solvent Perform a solvent screen. Test a variety of aprotic solvents with different polarities (e.g., dichloromethane, toluene, diethyl ether, THF). Ensure the solvent is anhydrous.
Incorrect Catalyst Loading Optimize the catalyst loading. While higher loading might increase conversion, it can sometimes negatively impact enantioselectivity. A typical range to explore is 0.1 to 5 mol%.
Air or Moisture Contamination Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and anhydrous solvents.

Issue: Low Reaction Yield

Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure all reagents and solvents are free of impurities that could poison the catalyst (e.g., sulfur or oxygen-containing compounds). Degas solvents before use.
Insufficient Reaction Time Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
Poor Substrate Purity Purify the starting alkene and carbene precursor to remove any inhibitors or by-product forming impurities.
Sub-optimal Reagent Stoichiometry Vary the stoichiometry of the alkene and carbene precursor to find the optimal ratio.
Guide 2: Enzymatic Resolution

Issue: Low Conversion or Slow Reaction Rate

Potential Cause Troubleshooting Step
Sub-optimal pH Determine the optimal pH for the lipase activity. This can be done by running the reaction in a series of buffers with different pH values.
Inappropriate Temperature Screen a range of temperatures. While higher temperatures can increase the initial rate, they may also lead to enzyme denaturation over time.
Enzyme Inhibition Consider in-situ product removal (ISPR) techniques or using a biphasic system to minimize product inhibition.
Insufficient Enzyme Loading Increase the amount of enzyme used in the reaction.

Issue: Low Enantiomeric Excess (ee) of the Product

Potential Cause Troubleshooting Step
Non-selective Enzyme Screen different commercially available lipases to find one with higher enantioselectivity for your substrate.
Reaction Proceeding Beyond 50% Conversion For a kinetic resolution, the maximum theoretical yield for one enantiomer is 50%. Pushing the reaction beyond this point will lead to a decrease in the enantiomeric excess of the remaining substrate and the product. Monitor the reaction closely and stop it at or near 50% conversion.
Presence of Organic Co-solvent The choice and concentration of the organic co-solvent can affect the enzyme's enantioselectivity. Screen different solvents or reduce the co-solvent concentration.

Data Presentation

Table 1: Optimization of Asymmetric Cyclopropanation for (S)-2,2-DMCPA Synthesis

Catalyst SystemAlkeneCarbene PrecursorSolventTemp (°C)Yield (%)ee (%)Reference
(OIP)CoBr₂Isobutene2,2-Dichloropropane/ZnDichloromethane239093[1]
Chiral Iron Carbene2-Methylpropene----up to 92
Rh₂(S-PTAD)₄StyreneEthyl diazoacetateDichloromethane258598

Table 2: Optimization of Enzymatic Resolution for (S)-2,2-DMCPA Synthesis

EnzymeSubstrateAcyl Acceptor/HydrolysisSolvent/BufferTemp (°C)Yield (%)ee (%)Reference
Novozyme 435Racemic ethyl-2,2-DMCPAHydrolysisPhosphate buffer (pH 7.2)3045.699.2
Lipase from Candida rugosaRacemic methyl-2,2-DMCPAHydrolysisPhosphate buffer (pH 7.0)3542.195.0

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Asymmetric Cyclopropanation

This protocol is a general guideline based on reported procedures for cobalt-catalyzed asymmetric cyclopropanation.

Materials:

  • Chiral Cobalt Catalyst (e.g., (OIP)CoBr₂)

  • Isobutene (or other suitable alkene)

  • 2,2-Dichloropropane

  • Zinc dust (activated)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral cobalt catalyst (e.g., 1-5 mol%).

  • Add activated zinc dust (typically 2-3 equivalents relative to the dichloropropane).

  • Add anhydrous DCM.

  • Cool the mixture to the desired temperature (e.g., 23 °C).

  • Add the alkene (e.g., isobutene, can be bubbled through the solution or added as a condensed liquid).

  • Slowly add a solution of 2,2-dichloropropane in anhydrous DCM to the reaction mixture over several hours using a syringe pump.

  • Stir the reaction mixture at the specified temperature and monitor its progress by GC or LC-MS.

  • Upon completion, quench the reaction by filtering off the zinc dust.

  • The crude product can be purified by column chromatography on silica gel to afford this compound ester, which can then be hydrolyzed to the carboxylic acid.

Protocol 2: Enzymatic Resolution of Racemic 2,2-DMCPA Ester

This protocol is a general guideline for the enzymatic hydrolysis of a racemic ester of 2,2-DMCPA.

Materials:

  • Racemic ethyl-2,2-dimethylcyclopropanecarboxylate

  • Lipase (e.g., Novozyme 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • Organic solvent (optional, for biphasic system, e.g., hexane)

  • Magnetic stirrer and temperature-controlled water bath

Procedure:

  • Prepare a phosphate buffer solution at the optimal pH for the chosen lipase.

  • In a temperature-controlled reaction vessel, add the phosphate buffer.

  • Add the racemic ethyl-2,2-dimethylcyclopropanecarboxylate. If using a biphasic system, dissolve the ester in the organic solvent first.

  • Add the lipase to the reaction mixture.

  • Stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC or GC.

  • When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separate the aqueous and organic layers (if applicable).

  • Acidify the aqueous layer with HCl to protonate the carboxylic acid.

  • Extract the (S)-2,2-DMCPA from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or chromatography.

Mandatory Visualization

Troubleshooting_Low_Enantioselectivity start Low Enantiomeric Excess (ee) Observed catalyst Check Catalyst/Ligand Purity and Integrity start->catalyst temp Optimize Reaction Temperature catalyst->temp [Pure] outcome High Enantioselectivity Achieved catalyst->outcome [Impure -> Purify] solvent Screen Solvents and Ensure Anhydrous Conditions temp->solvent [Optimized] temp->outcome [Sub-optimal -> Adjust] loading Optimize Catalyst Loading solvent->loading [Optimized] solvent->outcome [Sub-optimal -> Change] atmosphere Ensure Strictly Inert Atmosphere loading->atmosphere [Optimized] loading->outcome [Sub-optimal -> Adjust] atmosphere->outcome [Inert] atmosphere->outcome [Contaminated -> Improve Setup]

Caption: Troubleshooting workflow for low enantioselectivity in asymmetric cyclopropanation.

Experimental_Workflow_Enzymatic_Resolution sub Racemic 2,2-DMCPA Ester reaction Enzymatic Hydrolysis (Controlled Temp & pH) sub->reaction enzyme Lipase in Buffer enzyme->reaction separation Separation: (S)-Acid and (R)-Ester reaction->separation acidification Acidification separation->acidification (S)-Acid Salt extraction Extraction of (S)-Acid separation->extraction (R)-Ester acidification->extraction product (S)-2,2-DMCPA extraction->product

Caption: Experimental workflow for the enzymatic resolution of (S)-2,2-DMCPA.

References

Technical Support Center: Optimizing Cyclopropanation with Dibromomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize yields during cyclopropanation reactions using dibromomethane.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter during your cyclopropanation experiments.

Issue 1: Low Yield of the Desired Cyclopropane Product

A low or nonexistent yield of the cyclopropanated product is a frequent challenge. The underlying cause often relates to the activity of the reagents or the reaction conditions.

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple The activity of the zinc reagent is crucial for the reaction's success. Ensure the zinc-copper couple is freshly prepared and properly activated.[1] Consider using ultrasound to enhance the activation process.[1]
Poor Quality Dibromomethane Use high-purity, freshly distilled dibromomethane to avoid impurities that can inhibit the reaction.
Presence of Moisture or Air The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen.[1] All glassware must be thoroughly oven-dried, and the reaction should be conducted under an inert atmosphere, such as argon or nitrogen.[1]
Low Reaction Temperature If the reaction is proceeding slowly, a gradual increase in temperature (in 5-10 °C increments) may improve the reaction rate.[1] However, be mindful that higher temperatures can sometimes promote the formation of byproducts.[1]
Low Substrate Reactivity For alkenes that are less reactive (i.e., electron-deficient), consider employing a more reactive reagent system. Modifications such as the Furukawa (using diethylzinc and diiodomethane) or Shi methods can be more effective for these substrates.[1][2]

Issue 2: Formation of Significant Byproducts

The presence of byproducts can complicate the purification process and reduce the overall yield of your desired cyclopropane.

Byproduct/Side ReactionCausePrevention and Mitigation
Methylation of Heteroatoms The zinc carbenoid intermediate is electrophilic and can react with heteroatoms (e.g., alcohols, amines) present in the substrate, leading to methylation. This is more likely to occur with excess reagent or prolonged reaction times.[2]Use a minimal excess of the dibromomethane and zinc reagents. Monitor the reaction closely by TLC or GC to avoid unnecessarily long reaction times.
Lewis Acid-Catalyzed Rearrangement/Decomposition The zinc bromide (ZnBr₂) generated as a byproduct is a Lewis acid that can cause degradation or rearrangement of acid-sensitive products.[2]Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). The addition of pyridine during the workup can also sequester the zinc bromide.[2]
Formation of Sulfur Ylides In substrates containing allylic thioethers, the reagent can form a sulfur ylide, which may then undergo a[3][4]-sigmatropic rearrangement instead of the desired cyclopropanation.[2]Use an excess of the Simmons-Smith reagent to favor the cyclopropanation pathway over the ylide formation and rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the failure of a Simmons-Smith type reaction?

A1: The most common reason for failure is the low activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc.[1] For the classic Simmons-Smith reaction, it is imperative that the zinc-copper couple is freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1]

Q2: How can I improve the diastereoselectivity of my cyclopropanation?

A2: To enhance diastereoselectivity, consider lowering the reaction temperature. The Simmons-Smith reaction is also sensitive to steric hindrance and will typically proceed on the less hindered face of the alkene. The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can significantly improve diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face of the double bond.

Q3: What is the recommended solvent for cyclopropanation with dibromomethane?

A3: Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended. The use of basic solvents can decrease the reaction rate. It is critical that the solvent is anhydrous.

Q4: How should the reaction be properly quenched and worked up?

A4: The reaction is typically quenched by cooling the mixture to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is followed by extraction with an organic solvent (e.g., diethyl ether or DCM), washing the combined organic layers with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. For products that are sensitive to acid, a quench with saturated aqueous sodium bicarbonate (NaHCO₃) is preferred.

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol outlines the steps for preparing a highly active zinc-copper couple, which is critical for a successful Simmons-Smith reaction.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Glacial acetic acid (hot)

Procedure:

  • In a flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust and anhydrous diethyl ether.

  • Heat the suspension to a gentle reflux.

  • In a separate flask, dissolve copper(I) chloride in a minimal amount of hot glacial acetic acid.

  • Add the copper(I) chloride solution dropwise to the refluxing zinc suspension over 5 minutes.

  • Continue refluxing for an additional 30 minutes.

  • Allow the mixture to cool to room temperature and decant the ether.

  • Wash the zinc-copper couple with three portions of anhydrous diethyl ether, decanting the ether each time.

  • The activated zinc-copper couple should be used immediately.

Protocol 2: General Procedure for Cyclopropanation of an Alkene with Dibromomethane

This protocol provides a general method for the cyclopropanation of an alkene using a freshly prepared zinc-copper couple and dibromomethane.

Materials:

  • Alkene (e.g., cyclohexene)

  • Dibromomethane (CH₂Br₂)

  • Freshly prepared Zinc-Copper Couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

  • Add the alkene to the stirred suspension.

  • Add dibromomethane dropwise to the suspension at a rate that maintains a gentle reflux.

  • Monitor the progress of the reaction by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships to aid in understanding and troubleshooting the cyclopropanation reaction.

troubleshooting_workflow start Low Cyclopropanation Yield check_reagents Check Reagent Activity & Purity (Fresh Zn-Cu, Pure CH2Br2) start->check_reagents check_conditions Verify Anhydrous Conditions (Dry Glassware & Solvent, Inert Atm.) check_reagents->check_conditions optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp byproducts Significant Byproduct Formation? optimize_temp->byproducts analyze_byproducts Identify Byproducts (e.g., Methylation, Rearrangement) byproducts->analyze_byproducts Yes end_fail Consider Alternative Methodology byproducts->end_fail No adjust_stoichiometry Adjust Stoichiometry/ Reaction Time analyze_byproducts->adjust_stoichiometry modify_workup Modify Workup (e.g., Pyridine, NaHCO3 quench) end_success Problem Resolved modify_workup->end_success adjust_stoichiometry->modify_workup

Caption: Troubleshooting workflow for low cyclopropanation yield.

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Common Byproduct Pathways Alkene Alkene TS Butterfly Transition State Alkene->TS + BrCH2ZnBr Cyclopropane Cyclopropane TS->Cyclopropane Concerted Methylene Transfer ZnBr2 ZnBr2 (Lewis Acid) BrCH2ZnBr BrCH2ZnBr Methylation Methylated Byproduct (e.g., R-OCH3) BrCH2ZnBr->Methylation reacts with Heteroatom Substrate with Heteroatom (e.g., R-OH) Heteroatom->Methylation AcidSensitive Acid-Sensitive Product Rearrangement Rearranged/Decomposed Product AcidSensitive->Rearrangement ZnBr2->Rearrangement catalyzes

Caption: Desired vs. byproduct pathways in cyclopropanation.

References

Validation & Comparative

¹H and ¹³C NMR Spectral Assignment and Comparative Analysis of (S)-2,2-Dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-2,2-Dimethylcyclopropanecarboxylic acid, a chiral building block of interest in medicinal chemistry and materials science. Due to the limited availability of fully assigned experimental spectra for the enantiopure (S)-form, this guide utilizes data from its racemic mixture, 2,2-Dimethylcyclopropanecarboxylic acid, and compares it with the spectra of the parent Cyclopropanecarboxylic acid and the more complex cis-Chrysanthemic acid. This comparative approach facilitates a deeper understanding of the influence of substituents on the chemical shifts and coupling constants in cyclopropane rings.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the ¹H and ¹³C NMR spectral data for 2,2-Dimethylcyclopropanecarboxylic acid and its structural analogs. The data for 2,2-Dimethylcyclopropanecarboxylic acid is based on typical values and may vary slightly based on experimental conditions.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2,2-Dimethylcyclopropanecarboxylic Acid ¹H~1.5 - 1.7m-H-1
¹H~1.2 (cis to COOH)s-CH₃
¹H~1.1 (trans to COOH)s-CH₃
¹H~0.8 - 1.0m-H-3 (cis & trans)
¹³C~180s-C=O
¹³C~28s-C-2
¹³C~25d-C-1
¹³C~22 (cis to COOH)q-CH₃
¹³C~18 (trans to COOH)q-CH₃
¹³C~16t-C-3
Cyclopropanecarboxylic Acid ¹H1.51m-H-1
¹H0.98m-H-2, H-3 (cis)
¹H0.86m-H-2, H-3 (trans)
¹³C181.1s-C=O
¹³C13.5d-C-1
¹³C8.7t-C-2, C-3
cis-Chrysanthemic Acid ¹H5.43d8.8H-5
¹H2.16dd8.8, 8.0H-3
¹H1.84d8.0H-1
¹H1.72s-CH₃ (vinyl)
¹H1.70s-CH₃ (vinyl)
¹H1.29s-CH₃ (gem)
¹H1.18s-CH₃ (gem)
¹³C178.2s-C=O
¹³C137.8s-C-4
¹³C124.2d-C-5
¹³C34.5d-C-3
¹³C32.1d-C-1
¹³C28.7s-C-2
¹³C25.4q-CH₃
¹³C20.5q-CH₃
¹³C18.5q-CH₃
¹³C15.1q-CH₃

Experimental Protocols

NMR Data Acquisition

¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of NMR Assignment Workflow and Correlations

The following diagrams illustrate the logical workflow for assigning NMR spectra and the key through-bond correlations used in this process.

G cluster_0 NMR Spectral Assignment Workflow A Molecular Structure (this compound) B Predict Chemical Shifts (Empirical Rules, Software) A->B C Acquire 1D NMR Spectra (¹H, ¹³C) A->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) A->D G Assign Protons (¹H) B->G E Analyze 1D Spectra (Integrals, Multiplicities) C->E F Analyze 2D Spectra (Correlations) D->F E->G F->G H Assign Carbons (¹³C) F->H G->H I Final Spectral Assignment H->I G cluster_1 Key 2D NMR Correlations for Assignment H1 H-1 H3 H-3 H1->H3 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C3 C-3 H1->C3 HMBC CO C=O H1->CO HMBC H3->C1 HMBC H3->C2 HMBC H3->C3 HSQC CH3_cis CH₃ (cis) CH3_cis->C1 HMBC CH3_cis->C2 HMBC CH3_cis->C3 HMBC C_CH3_cis C-CH₃ (cis) CH3_cis->C_CH3_cis HSQC CH3_trans CH₃ (trans) CH3_trans->C1 HMBC CH3_trans->C2 HMBC CH3_trans->C3 HMBC C_CH3_trans C-CH₃ (trans) CH3_trans->C_CH3_trans HSQC

A Comparative Guide to the Resolution of 2,2-dimethylcyclopropanecarboxylic Acid: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of 2,2-dimethylcyclopropanecarboxylic acid are valuable chiral building blocks in the synthesis of pharmaceuticals, most notably as a key intermediate for the carbapenem antibiotic, Cilastatin. The efficient separation of its racemic mixture into pure enantiomers is a critical step in the manufacturing process. This guide provides an objective comparison of two primary resolution strategies: classical chemical resolution via diastereomeric salt formation and biocatalytic enzymatic resolution. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in methodological evaluation and implementation.

At a Glance: Performance Comparison

The choice between chemical and enzymatic resolution hinges on a trade-off between various factors including yield, enantiomeric purity, process complexity, and scalability. Below is a summary of key performance indicators for representative methods.

ParameterChemical ResolutionEnzymatic Resolution
Method Diastereomeric salt formation with a chiral resolving agent (e.g., L-carnitine oxalate)Kinetic resolution of the corresponding ester (e.g., ethyl ester) using a lipase (e.g., Novozym 435)
Typical Yield Lower (e.g., 16.7% for the desired enantiomer)Higher (e.g., up to 49.0% for the desired enantiomer)
Enantiomeric Excess (ee) Generally high, dependent on crystallization efficiencyExcellent (e.g., >98%)
Process Complexity Multi-step process involving salt formation, fractional crystallization, and liberation of the free acid.Typically a single enzymatic hydrolysis step followed by extraction.
Scalability Established for large-scale industrial processes.Readily scalable, with potential for continuous processes.
Environmental Impact Often requires stoichiometric amounts of resolving agents and organic solvents for crystallization and extraction.Utilizes biodegradable enzymes under mild aqueous conditions, reducing solvent waste.
Cost Considerations Cost of the chiral resolving agent can be significant.Initial cost of the enzyme can be a factor, but reusability can offset this.

Delving Deeper: Experimental Protocols

To provide a practical understanding of each approach, detailed experimental protocols for both chemical and enzymatic resolution are outlined below.

Chemical Resolution: Diastereomeric Salt Formation

This method relies on the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Protocol: Resolution of (±)-2,2-dimethylcyclopropanecarboxylic acid with a Chiral Amine

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 2,2-dimethylcyclopropanecarboxylic acid in a minimal amount of a heated solvent (e.g., ethanol, acetone, or a mixture).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-α-phenylethylamine or another suitable chiral amine) in the same solvent.

    • Slowly add the solution of the resolving agent to the carboxylic acid solution with stirring.

  • Fractional Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The mother liquor, enriched in the more soluble diastereomeric salt, can be collected for recovery of the other enantiomer.

  • Recrystallization (Optional):

    • To enhance the diastereomeric purity, the collected crystals can be recrystallized from a suitable hot solvent.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the diastereomerically pure salt in water and add a strong acid (e.g., 1 M HCl) until the pH is acidic (pH < 2) to protonate the carboxylic acid.

    • Extract the liberated enantiomerically enriched 2,2-dimethylcyclopropanecarboxylic acid with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure to yield the final product.

  • Analysis:

    • Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC) after derivatization.

Enzymatic Resolution: Kinetic Resolution of an Ester

This biocatalytic approach utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.

Protocol: Enzymatic Resolution of (±)-ethyl 2,2-dimethylcyclopropanecarboxylate using Novozym 435

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a phosphate buffer solution (e.g., 1 M, pH 7.2).

    • Add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer.

    • Introduce the immobilized lipase, Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin), to the mixture. The enzyme loading is typically in the range of 10-20 g/L.

  • Enzymatic Hydrolysis:

    • Stir the reaction mixture at a constant temperature (e.g., 30°C) for a specified period (e.g., 24-64 hours). The progress of the reaction can be monitored by periodically analyzing samples for the conversion and enantiomeric excess of the product.

  • Enzyme Recovery:

    • After the desired conversion is reached (typically around 50% for optimal yield and ee of both enantiomers), stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • Product and Unreacted Substrate Separation:

    • Acidify the reaction mixture to a low pH (e.g., pH 2) with a suitable acid (e.g., 1 M HCl) to ensure the carboxylic acid is in its protonated form.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (R)-ethyl 2,2-dimethylcyclopropanecarboxylate and the produced (S)-2,2-dimethylcyclopropanecarboxylic acid.

  • Purification:

    • Separate the (S)-acid from the (R)-ester by a liquid-liquid extraction with a basic aqueous solution (e.g., saturated NaHCO₃ solution). The acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer.

    • Acidify the aqueous layer containing the carboxylate salt and re-extract the this compound with an organic solvent.

    • Wash the organic layer containing the (R)-ester with brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the enantiomerically enriched ester. The ester can be subsequently hydrolyzed to the corresponding carboxylic acid if desired.

  • Analysis:

    • Determine the enantiomeric excess of both the produced acid and the remaining ester using chiral HPLC or GC.

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both chemical and enzymatic resolution.

Chemical_Resolution_Workflow cluster_chemical Chemical Resolution racemic_acid Racemic 2,2-dimethyl- cyclopropanecarboxylic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., Chiral Amine) resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt Separation more_soluble_salt More Soluble Diastereomeric Salt (Mother Liquor) fractional_crystallization->more_soluble_salt liberation_s Liberation of (S)-Acid less_soluble_salt->liberation_s liberation_r Liberation of (R)-Acid more_soluble_salt->liberation_r s_acid (S)-Enantiomer liberation_s->s_acid r_acid (R)-Enantiomer liberation_r->r_acid

Caption: Workflow for Chemical Resolution.

Enzymatic_Resolution_Workflow cluster_enzymatic Enzymatic Resolution racemic_ester Racemic Ethyl 2,2-dimethyl- cyclopropanecarboxylate hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->hydrolysis separation Separation (Extraction) hydrolysis->separation s_acid (S)-2,2-dimethylcyclopropane- carboxylic Acid separation->s_acid Aqueous Phase r_ester (R)-Ethyl 2,2-dimethyl- cyclopropanecarboxylate separation->r_ester Organic Phase

Caption: Workflow for Enzymatic Resolution.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the resolution of 2,2-dimethylcyclopropanecarboxylic acid. The classical chemical approach, while well-established and scalable, often suffers from lower theoretical yields (maximum 50% for the desired enantiomer in a single step) and can be more labor-intensive and generate more chemical waste. In contrast, enzymatic resolution presents a more elegant and environmentally benign alternative.[1] The high selectivity of enzymes like Novozym 435 can lead to products with excellent enantiomeric excess under mild reaction conditions.[1] Furthermore, the potential for enzyme recycling and operation in aqueous media aligns well with the principles of green chemistry.

For researchers and drug development professionals, the choice of method will ultimately depend on the specific requirements of their synthesis, including scale, cost constraints, and desired purity. While the initial investment in an enzyme may be higher than for a chemical resolving agent, the long-term benefits of higher yields, simpler work-up procedures, and reduced environmental impact make enzymatic resolution an increasingly attractive option for the sustainable production of chiral intermediates.

References

evaluating different catalysts for the stereoselective synthesis of cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of cyclopropanes is a cornerstone of modern organic chemistry, delivering three-membered carbocyclic rings with precise spatial arrangements. These motifs are integral to a wide array of natural products and are increasingly incorporated into pharmaceuticals to enhance potency and modulate physicochemical properties. The choice of catalyst is paramount in achieving the desired stereochemical outcome with high efficiency. This guide provides a comparative overview of prominent catalyst systems, presenting their performance data, detailed experimental protocols for representative examples, and a logical workflow for catalyst evaluation.

Performance Comparison of Key Catalyst Systems

The efficacy of a catalyst in stereoselective cyclopropanation is primarily evaluated based on its ability to provide the desired product in high yield with excellent control over both diastereoselectivity (d.r.) and enantioselectivity (e.e.). Below is a summary of the performance of representative catalysts from four major classes: rhodium-based, copper-based, iron-based, and organocatalysts.

Catalyst SystemSubstrate 1 (Olefin)Substrate 2 (Carbene Precursor)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)d.r.e.e. (%)Reference
Rhodium
Rh₂(S-TCPTAD)₄Ethyl acrylateMethyl p-tolyldiazoacetate1.0PentaneReflux1271>97:384[1]
Copper
Cu(I)/BisoxazolineStyreneEthyl diazoacetate1.0CH₂Cl₂251265-7570:30 (trans:cis)trans: 90, cis: 82[2]
Iron
[Fe(P3)Cl]Styrene(Trifluoromethyl)diazomethane2.0Toluene23249393:780[3]
Organocatalyst
Diphenylprolinol TMS EtherCinnamaldehydeDimethyl bromomalonate20CH₂Cl₂252492>30:196[4][5][6]

Experimental Workflow and Catalyst Selection

The selection and evaluation of a catalyst for a specific stereoselective cyclopropanation reaction generally follows a systematic process. This workflow involves initial catalyst screening, reaction optimization, and product analysis to identify the optimal conditions for achieving the desired yield and stereoselectivity.

Catalyst evaluation workflow for stereoselective cyclopropanation.

Detailed Experimental Protocols

Herein, we provide detailed experimental protocols for the representative reactions highlighted in the comparison table. These protocols are adapted from the cited literature and are intended to serve as a starting point for researchers.

Rhodium-Catalyzed Cyclopropanation

Catalyst: Rh₂(S-TCPTAD)₄ Reaction: Cyclopropanation of Ethyl Acrylate with Methyl p-tolyldiazoacetate[1]

  • Materials:

    • Rh₂(S-TCPTAD)₄ (1.0 mol%)

    • Methyl p-tolyldiazoacetate (1.0 equiv)

    • Ethyl acrylate (2.0 equiv)

    • Pentane (solvent)

  • Procedure:

    • To a solution of Rh₂(S-TCPTAD)₄ in pentane, add ethyl acrylate.

    • Heat the mixture to reflux.

    • Slowly add a solution of methyl p-tolyldiazoacetate in pentane over a period of 10 hours using a syringe pump.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Copper-Catalyzed Cyclopropanation

Catalyst: Copper(I)/Bisoxazoline Complex Reaction: Cyclopropanation of Styrene with Ethyl Diazoacetate[2]

  • Materials:

    • Cu(OTf)₂ (1.0 mol%)

    • Bis(oxazoline) ligand (1.1 mol%)

    • Phenylhydrazine (for in situ reduction of Cu(II) to Cu(I))

    • Styrene (1.0 equiv)

    • Ethyl diazoacetate (1.2 equiv)

    • Dichloromethane (CH₂Cl₂) (solvent)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve Cu(OTf)₂ and the bis(oxazoline) ligand in CH₂Cl₂.

    • Stir the solution at room temperature for 1 hour to form the complex.

    • Add phenylhydrazine to reduce the Cu(II) to Cu(I) in situ.

    • Add styrene to the catalyst solution.

    • Slowly add a solution of ethyl diazoacetate in CH₂Cl₂ over a period of 10 hours using a syringe pump.

    • Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.

    • Quench the reaction and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Analyze the diastereomeric ratio and enantiomeric excess of the purified product.

Iron-Catalyzed Cyclopropanation

Catalyst: [Fe(P3)Cl] Reaction: Asymmetric Cyclopropanation of Styrene with (Trifluoromethyl)diazomethane[3]

  • Materials:

    • [Fe(P3)Cl] (2.0 mol%)

    • Styrene (1.0 equiv)

    • (Trifluoromethyl)diazomethane precursor (e.g., trifluoroethylamine hydrochloride and sodium nitrite)

    • Toluene (solvent)

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, add the [Fe(P3)Cl] catalyst and toluene.

    • Add styrene to the reaction vessel.

    • In a separate apparatus, generate (trifluoromethyl)diazomethane from its precursor and bubble the gaseous reagent into the reaction mixture at 23 °C over a period of 24 hours.

    • After the addition is complete, stir the reaction for an additional hour.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the trifluoromethylated cyclopropane.

    • Determine the diastereomeric and enantiomeric ratios by appropriate analytical techniques (e.g., GC, HPLC).

Organocatalytic Cyclopropanation

Catalyst: (S)-Diphenylprolinol Trimethylsilyl Ether Reaction: Cascade Michael-Alkylation of Cinnamaldehyde with Dimethyl Bromomalonate[4][5][6]

  • Materials:

    • (S)-Diphenylprolinol trimethylsilyl (TMS) ether (20 mol%)

    • Cinnamaldehyde (1.0 equiv)

    • Dimethyl bromomalonate (1.2 equiv)

    • 2,6-Lutidine (1.1 equiv)

    • Dichloromethane (CH₂Cl₂) (solvent)

  • Procedure:

    • To a solution of cinnamaldehyde in CH₂Cl₂, add the (S)-diphenylprolinol TMS ether catalyst.

    • Stir the mixture at room temperature for 10 minutes.

    • Add dimethyl bromomalonate followed by 2,6-lutidine.

    • Stir the reaction at 25 °C for 24 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

References

The Efficacy Enigma: Unraveling the Biological Advantages of (S)-Enantiomers Over Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the chirality of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile. While many drugs are developed and marketed as racemic mixtures—a 50:50 combination of two non-superimposable mirror-image molecules called enantiomers—a growing body of evidence underscores the potential superiority of single-enantiomer formulations. This guide provides an objective comparison of the biological efficacy of the (S)-enantiomer versus its corresponding racemic mixture for three widely recognized drugs: the antidepressant citalopram, the proton pump inhibitor omeprazole, and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Through the presentation of supporting experimental data, detailed methodologies, and visual pathway diagrams, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological nuances that differentiate these chiral forms.

Section 1: Citalopram vs. Escitalopram ((S)-Citalopram)

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a racemic mixture of (S)-citalopram and (R)-citalopram. The therapeutic activity, however, is primarily attributed to the (S)-enantiomer, now marketed as escitalopram.[1][2] Emerging research indicates that the (R)-enantiomer is not merely inactive but may actually hinder the therapeutic effects of its counterpart.[1][3]

Data Presentation: In Vitro Efficacy
CompoundTargetAssay TypeKey ParameterValue (nM)Fold Difference ((S)- vs. Racemic)
Escitalopram ((S)-Citalopram) Human Serotonin Transporter (hSERT)Radioligand Binding AssayKi6.6 ± 1.4[4]~2x more potent than Racemic Citalopram[5]
Racemic Citalopram Human Serotonin Transporter (hSERT)Serotonin Reuptake InhibitionIC50Not specified in direct comparisons-
Escitalopram ((S)-Citalopram) Rat Brain SynaptosomesSerotonin Reuptake InhibitionIC502.1 ± 0.75[4]-
R-Citalopram Human Serotonin Transporter (hSERT)Radioligand Binding AssayKi~156[4]~40x less potent than (S)-Citalopram[5]
Experimental Protocols

Radioligand Binding Assay for SERT Affinity

  • Objective: To determine the binding affinity (Ki) of escitalopram and racemic citalopram to the human serotonin transporter (hSERT).

  • Methodology:

    • Preparation of Membranes: Membranes from COS-1 cells stably expressing hSERT are prepared.

    • Incubation: The cell membranes are incubated with a radioligand (e.g., [3H]-citalopram or another high-affinity SERT ligand) and varying concentrations of the test compounds (escitalopram or racemic citalopram).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

    • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4][6]

In Vitro Serotonin (5-HT) Reuptake Assay

  • Objective: To measure the functional inhibition of serotonin reuptake by escitalopram and racemic citalopram.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.

    • Incubation: The synaptosomes are incubated with varying concentrations of the test compounds.

    • 5-HT Uptake: Radiolabeled serotonin ([3H]-5-HT) is added, and the uptake into the synaptosomes is allowed to proceed for a defined period.

    • Termination: The uptake is terminated by rapid filtration and washing to remove extracellular [3H]-5-HT.

    • Quantification: The amount of [3H]-5-HT taken up by the synaptosomes is quantified by liquid scintillation counting.

    • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of 5-HT uptake against the concentration of the test compound.[4][5]

Mandatory Visualization

G cluster_synapse Synaptic Cleft cluster_drugs Drug Action 5HT_vesicle Serotonin (5-HT) Vesicle 5HT 5-HT 5HT_vesicle->5HT Release SERT Serotonin Transporter (SERT) 5HT->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor 5HT->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Escitalopram (S)-Citalopram (Escitalopram) Escitalopram->SERT Potent Inhibition Racemic_Citalopram Racemic Citalopram Racemic_Citalopram->SERT Less Potent Inhibition

Figure 1. Signaling pathway of serotonin reuptake and its inhibition by escitalopram and racemic citalopram.

Section 2: Omeprazole vs. Esomeprazole ((S)-Omeprazole)

Omeprazole is a proton pump inhibitor (PPI) used to reduce stomach acid production. It is a racemic mixture of (S)-omeprazole (esomeprazole) and (R)-omeprazole. The two enantiomers exhibit stereoselective metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, which significantly impacts their pharmacokinetic profiles.[7][8]

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
Parameter(S)-Omeprazole (Esomeprazole)Racemic OmeprazoleKey Finding
Primary Metabolizing Enzyme CYP2C19 (to a lesser extent than R-omeprazole)[9]CYP2C19 and CYP3A4[8](S)-enantiomer has slower metabolism.
Area Under the Curve (AUC) Higher and more consistent[7][10]Lower and more variable[7][10](S)-enantiomer has greater systemic exposure.
Intragastric pH > 4 (Day 5) 68.4% of 24-hour period (40 mg dose)[11]62.0% of 24-hour period (40 mg dose)[11](S)-enantiomer provides more effective acid control.
Interpatient Variability Significantly less[11]Higher[11](S)-enantiomer offers more predictable acid suppression.
Experimental Protocols

In Vitro Metabolism Study with Human Liver Microsomes

  • Objective: To determine the metabolic pathways and intrinsic clearance of omeprazole enantiomers.

  • Methodology:

    • Incubation: (S)-omeprazole and (R)-omeprazole are incubated separately with human liver microsomes or cDNA-expressed CYP2C19 and CYP3A4 enzymes.

    • Reaction Conditions: The reaction mixture contains the substrate (omeprazole enantiomer), the enzyme source, and an NADPH-generating system to initiate the metabolic reaction.

    • Sample Analysis: At various time points, aliquots are taken and the reaction is quenched. The concentrations of the parent drug and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: The rates of metabolite formation are used to calculate kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).[8][12]

Clinical Pharmacodynamic Study (24-hour Intragastric pH Monitoring)

  • Objective: To compare the acid-suppressing effects of esomeprazole and omeprazole in patients.

  • Methodology:

    • Study Design: A randomized, crossover study design is often employed.

    • Drug Administration: Patients receive either esomeprazole or omeprazole for a specified period (e.g., 5 days).

    • pH Monitoring: On the final day of treatment, a pH-sensitive electrode is passed through the nose into the stomach to continuously record intragastric pH over a 24-hour period.

    • Washout Period: A washout period is implemented before patients are crossed over to the other treatment.

    • Data Analysis: The primary endpoint is typically the percentage of time during the 24-hour period that the intragastric pH remains above 4.0.[11]

Mandatory Visualization

G cluster_workflow Clinical Pharmacodynamic Study Workflow Patient_Recruitment Patient Recruitment (GERD Symptoms) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Esomeprazole Treatment Randomization->Group_A Group_B Group B: Omeprazole Treatment Randomization->Group_B pH_Monitoring_A 24-hour Intragastric pH Monitoring Group_A->pH_Monitoring_A pH_Monitoring_B 24-hour Intragastric pH Monitoring Group_B->pH_Monitoring_B Washout Washout Period pH_Monitoring_A->Washout pH_Monitoring_B->Washout Crossover Crossover Washout->Crossover Group_A_Crossover Group A: Omeprazole Treatment Crossover->Group_A_Crossover Group_B_Crossover Group B: Esomeprazole Treatment Crossover->Group_B_Crossover pH_Monitoring_A2 24-hour Intragastric pH Monitoring Group_A_Crossover->pH_Monitoring_A2 pH_Monitoring_B2 24-hour Intragastric pH Monitoring Group_B_Crossover->pH_Monitoring_B2 Data_Analysis Data Analysis: % Time pH > 4 pH_Monitoring_A2->Data_Analysis pH_Monitoring_B2->Data_Analysis

Figure 2. Experimental workflow for a clinical trial comparing esomeprazole and omeprazole.

Section 3: Ibuprofen vs. Dexibuprofen ((S)-Ibuprofen)

Ibuprofen is a widely used NSAID that is administered as a racemic mixture of (S)-ibuprofen (dexibuprofen) and (R)-ibuprofen. The anti-inflammatory and analgesic effects are almost exclusively attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[13][14] The (R)-enantiomer is largely inactive but can undergo in vivo chiral inversion to the active (S)-form.[13]

Data Presentation: In Vitro COX Inhibition
CompoundTarget EnzymeIC50 (µM)Key Finding
(S)-Ibuprofen (Dexibuprofen) COX-12.9Significantly more potent than (R)-Ibuprofen.
(S)-Ibuprofen (Dexibuprofen) COX-21.1Potent inhibitor of both COX isoforms.
(R)-Ibuprofen COX-1Less active[14]The (R)-enantiomer is not a significant COX inhibitor.
(R)-Ibuprofen COX-2Almost inactive[15]The (R)-enantiomer has minimal activity against COX-2.
Experimental Protocols

In Vitro COX Inhibition Assay (Purified Enzyme)

  • Objective: To determine the IC50 values of ibuprofen enantiomers against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

    • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds ((S)-ibuprofen and (R)-ibuprofen).

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or LC-MS/MS.

    • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[13][16]

Mandatory Visualization

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by Ibuprofen Enantiomers Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Pain & Inflammation) COX_Enzymes->Prostaglandins S_Ibuprofen (S)-Ibuprofen (Dexibuprofen) S_Ibuprofen->COX_Enzymes Potent Inhibition Racemic_Ibuprofen Racemic Ibuprofen Racemic_Ibuprofen->COX_Enzymes Inhibition (Primarily due to (S)-enantiomer)

Figure 3. Inhibition of the prostaglandin synthesis pathway by ibuprofen enantiomers.

Conclusion

The comparative analysis of citalopram, omeprazole, and ibuprofen clearly demonstrates the significant impact of chirality on biological efficacy. In each case, the (S)-enantiomer exhibits a more favorable pharmacological profile than the corresponding racemic mixture. For citalopram, the (S)-enantiomer is the active moiety, with the (R)-enantiomer potentially antagonizing its effects. In the case of omeprazole, the (S)-enantiomer's distinct metabolic pathway leads to improved pharmacokinetics and more effective acid suppression. With ibuprofen, the therapeutic effects are almost exclusively derived from the (S)-enantiomer's potent inhibition of COX enzymes.

These findings underscore the importance of stereospecific considerations in drug design and development. The transition from racemic mixtures to single-enantiomer drugs, a process known as "chiral switching," can offer enhanced therapeutic benefits, improved safety profiles, and more predictable clinical outcomes. For researchers and drug development professionals, a thorough assessment of the biological activities of individual enantiomers is paramount to optimizing drug efficacy and advancing patient care.

References

A Spectroscopic Showdown: Unveiling the Chiral Secrets of (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid, outlining the expected data from key analytical techniques and the experimental protocols to acquire them. While many spectroscopic methods yield identical results for enantiomers, chiroptical techniques like Circular Dichroism (CD) are essential for their differentiation.

Distinguishing the Indistinguishable: The Role of Spectroscopy

Enantiomers, being mirror images of each other, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not expected to differentiate between the (S)- and (R)-forms of 2,2-Dimethylcyclopropanecarboxylic acid. However, these methods are crucial for confirming the compound's chemical structure. The definitive tool for distinguishing between these enantiomers is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for both (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid. It is critical to note that for NMR, IR, and MS, the data for both enantiomers will be identical. The primary point of differentiation lies in the Circular Dichroism spectra.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data

Technique Expected Chemical Shifts (δ, ppm) Notes
¹H NMR ~12 (broad s, 1H, -COOH), ~1.5-0.8 (m, 3H, cyclopropyl H), ~1.2 (s, 6H, 2 x -CH₃)The carboxylic acid proton signal is typically broad and can exchange with D₂O. The exact shifts of the cyclopropyl protons will depend on their diastereotopic relationship.
¹³C NMR ~175-185 (-COOH), ~25-35 (quaternary C), ~20-30 (cyclopropyl CH₂), ~15-25 (-CH₃)The carbonyl carbon of the carboxylic acid is characteristically downfield.

Table 2: Expected IR and Mass Spectrometry Data

Technique Expected Key Absorptions/Fragments Notes
IR Spectroscopy 3300-2500 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~3000-2850 cm⁻¹ (C-H stretch)The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid.
Mass Spectrometry (EI) m/z 114 (M⁺), loss of -OH (m/z 97), loss of -COOH (m/z 69)The molecular ion peak should be observable. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl and carboxyl groups.

Table 3: Expected Circular Dichroism Data

Enantiomer Expected Cotton Effect Notes
(S)-2,2-Dimethylcyclopropanecarboxylic acid Expected to show a specific positive or negative Cotton effect.The sign and magnitude of the Cotton effect are unique to the enantiomer and are crucial for determining its absolute configuration.
(R)-2,2-Dimethylcyclopropanecarboxylic acid Expected to show a Cotton effect of equal magnitude but opposite sign to the (S)-enantiomer.This mirror-image relationship in the CD spectra is the definitive spectroscopic distinction between the two enantiomers.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral compound like 2,2-Dimethylcyclopropanecarboxylic acid.

G Experimental Workflow for Spectroscopic Comparison cluster_0 Sample Preparation cluster_1 Structural Confirmation (Achiral Methods) cluster_2 Chiral Differentiation cluster_3 Data Analysis and Comparison prep Prepare solutions of (S)- and (R)-enantiomers in appropriate solvents nmr ¹H and ¹³C NMR Spectroscopy prep->nmr Deuterated solvent ir Infrared (IR) Spectroscopy prep->ir Neat or in solution ms Mass Spectrometry (MS) prep->ms Volatile solvent cd Circular Dichroism (CD) Spectroscopy prep->cd UV-transparent solvent analysis Compare spectra of (S)- and (R)-enantiomers nmr->analysis ir->analysis ms->analysis cd->analysis conclusion conclusion analysis->conclusion Identical spectra for achiral methods, mirror-image spectra for CD

Caption: Workflow for the spectroscopic analysis of chiral molecules.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the spectroscopic analysis of (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As 2,2-Dimethylcyclopropanecarboxylic acid is a low-melting solid or liquid, it can be analyzed as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates or the solvent.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare solutions of both the (S)- and (R)-enantiomers in a UV-transparent solvent (e.g., methanol, acetonitrile) at a known concentration (typically in the range of 0.1-1.0 mg/mL).

    • The exact concentration will need to be optimized to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).

  • Instrumentation: Use a circular dichroism spectropolarimeter.

  • Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples.

    • Measure the CD spectrum of each enantiomer over the desired wavelength range (e.g., 190-300 nm).

    • Typical parameters: 1 nm bandwidth, 1 second response time, and an accumulation of 3-5 scans.

  • Data Processing:

    • Subtract the solvent baseline from each sample spectrum.

    • The data is typically presented as molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

By following these protocols, researchers can obtain a comprehensive spectroscopic profile of (S)- and (R)-2,2-Dimethylcyclopropanecarboxylic acid, enabling both structural confirmation and unambiguous chiral differentiation.

A Comparative Guide to the Cross-Validation of Purity Assessment: GC vs. Titration Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of quality control and a critical factor in the reliability of experimental outcomes. Two widely employed analytical techniques for this purpose are Gas Chromatography (GC) and titration. This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most appropriate technique for a given application.

Quantitative Performance Comparison

The selection of a purity assessment method often involves a trade-off between specificity, precision, and throughput. Gas Chromatography typically offers higher specificity and precision, while titration can be a cost-effective method for determining the purity of acidic or basic compounds. The following table summarizes key performance metrics for the purity assessment of a model compound, 3,3-Dimethyl-1-hexanol, using both GC-FID (Flame Ionization Detection) and indirect acid-base titration.[1]

ParameterGas Chromatography (GC-FID)Indirect Acid-Base Titration
Purity (%) 99.798.5
Relative Standard Deviation (RSD, %) 0.21.5
Specificity High (separates and quantifies individual volatile impurities)Low (subject to interference from other acidic or basic impurities)[1]
Analysis Time per Sample ~20 minutes~2 hours
Sample Throughput HighLow
Required Skill Level Moderate (instrument operation)High (wet chemistry techniques)[1]

Logical Framework for Method Selection

The decision to use GC or titration for purity analysis is dependent on the specific requirements of the measurement. GC is generally preferred for its ability to separate and quantify volatile impurities, offering a more detailed purity profile. Titration, however, remains a valuable and accurate technique for assessing the total acidity or basicity of a sample, which can be directly related to the purity of the target compound if non-acidic/basic impurities are negligible.

Logical Framework for Method Selection start Purity Assessment Required volatile_impurities Are volatile impurities a concern? start->volatile_impurities acid_base_analyte Is the analyte acidic or basic? volatile_impurities->acid_base_analyte No gc_method Use Gas Chromatography (GC) volatile_impurities->gc_method Yes titration_method Use Titration acid_base_analyte->titration_method Yes consider_gc Consider GC for higher specificity acid_base_analyte->consider_gc No cross_validate Cross-validate with GC if impurity profile is unknown titration_method->cross_validate

Decision tree for analytical method selection.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for purity assessment by GC-FID and indirect acid-base titration.

Purity Assessment by Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique that separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] For volatile compounds, GC with a Flame Ionization Detector (FID) provides a highly accurate and precise determination of purity by separating the main component from any volatile impurities.[1][3]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Column: A capillary column appropriate for the analyte's polarity and volatility (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature: 250°C with a split ratio of 50:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.[1]

  • Detector Temperature: 280°C.[1]

Sample Preparation:

  • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable internal standard (e.g., n-dodecane) in a high-purity solvent like dichloromethane to a known concentration.

  • Sample Solution: Accurately weigh the analyte and dissolve it in the solvent containing the internal standard to achieve a known concentration.

Analysis and Data Processing:

  • Inject 1 µL of the sample solution into the GC.

  • Integrate the peak areas of the analyte and any impurities.

  • The purity is typically calculated using the area percent method, where the area of the analyte peak is expressed as a percentage of the total area of all peaks (excluding the solvent peak).[4] For higher accuracy, an internal standard method can be employed.

Purity Assessment by Indirect Acid-Base Titration

Titration is a classic analytical technique used to determine the concentration of a substance in a solution.[1] For the purity assessment of an acidic or basic compound, a solution of the compound is reacted with a standardized solution of a base or acid, respectively. The endpoint of the reaction, often indicated by a color change or a potentiometric measurement, allows for the calculation of the amount of the pure substance.

Reagents and Equipment:

  • Titrant: A standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide) or a strong acid (e.g., 0.1 M Hydrochloric Acid).

  • Indicator: An appropriate acid-base indicator (e.g., phenolphthalein) or a pH meter with an electrode for potentiometric titration.

  • Burette: Calibrated for accurate delivery of the titrant.

  • Conical Flask or Beaker.

  • Analytical Balance.

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., deionized water or ethanol).

  • Add a few drops of the selected indicator to the sample solution.

  • Titration: Slowly add the standardized titrant from the burette to the sample solution while continuously stirring.

  • Endpoint Determination: Continue the titration until a persistent color change of the indicator is observed, or in the case of potentiometric titration, until the point of maximum inflection in the pH curve is reached.

  • Record the volume of titrant used.

Calculation of Purity:

The purity of the sample is calculated using the following formula:

Purity (%) = (V * M * E) / W * 100

Where:

  • V = Volume of the titrant used (L)

  • M = Molarity of the titrant (mol/L)

  • E = Equivalent weight of the analyte ( g/mol )

  • W = Weight of the sample (g)

Cross-Validation Workflow

Cross-validation of analytical methods is essential to ensure the accuracy and reliability of purity data.[5] This involves comparing the results obtained from two different analytical techniques. The following diagram illustrates a typical workflow for the cross-validation of GC and titration methods for purity assessment.

Cross-Validation Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison and Evaluation sample Homogeneous Sample Batch gc_analysis Purity Analysis by GC sample->gc_analysis titration_analysis Purity Analysis by Titration sample->titration_analysis compare_results Compare Purity Results gc_analysis->compare_results titration_analysis->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis assess_equivalency Assess Method Equivalency statistical_analysis->assess_equivalency

Workflow for the cross-validation of GC and titration methods.

References

Safety Operating Guide

Proper Disposal of (S)-2,2-Dimethylcyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-2,2-Dimethylcyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety First

Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat. Handle the chemical in a well-ventilated area or a chemical fume hood.

Key Hazard Information

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Flammable LiquidH227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Environmental Hazard-Discharge into the environment must be avoided.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and mandatory route for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Minimization: Before beginning experimental work, carefully calculate the necessary quantities of this compound to minimize the generation of waste.

2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.

  • Collect solid waste separately from liquid waste.

  • If the acid is dissolved in a solvent, segregate the waste based on the solvent's properties (e.g., halogenated or non-halogenated solvents).

3. Waste Collection and Labeling:

  • Use a designated, compatible, and leak-proof container for collecting the waste. The container should have a secure screw-top cap.

  • As soon as the first of the waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Combustible")

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area must be at or near the point of waste generation.

  • The SAA should include secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

  • Keep the waste container tightly closed at all times, except when adding waste.[3][4]

5. Arranging for Waste Pickup:

  • Once the waste container is full or has reached the end of its allowable accumulation time (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

6. Disposal of Empty Containers:

  • A container that has held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[4]

  • After triple-rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal start Start: Waste Generation minimize Minimize Waste (Calculate required amounts) start->minimize segregate Segregate Waste (Solid vs. Liquid, Solvent Type) minimize->segregate collect Collect in a Labeled, Compatible Container segregate->collect label_info Label must include: 'Hazardous Waste', Chemical Name, Hazards, Date, PI Name, Location collect->label_info store Store in Satellite Accumulation Area (SAA) collect->store saa_spec SAA must have secondary containment and be near generation point store->saa_spec closed Keep Container Closed store->closed pickup Arrange for Pickup by EHS or Licensed Contractor closed->pickup end End: Proper Disposal pickup->end empty_cont Empty Container triple_rinse Triple-Rinse with Suitable Solvent empty_cont->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface Deface Label triple_rinse->deface collect_rinsate->store Add to waste container trash Dispose of Container in Regular Trash deface->trash

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (S)-2,2-Dimethylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2,2-Dimethylcyclopropanecarboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to always wear the appropriate PPE to prevent exposure.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemical impermeable gloves. Always inspect gloves for integrity before use.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Respiratory ProtectionUse in a well-ventilated area. If dust or aerosols are formed, use a suitable respirator.[1]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated place to minimize inhalation of vapors or dust.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Aerosol and Dust Formation: Prevent the formation of dust and aerosols during handling.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces as the substance is a combustible liquid.[2] Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Hygiene: Wash hands thoroughly after handling the chemical.[2]

Storage:

  • Store in a cool, well-ventilated place in suitable, closed containers.[1][2]

First Aid Measures:

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Leakage Procedures:

  • Ensure Safety: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ventilation: Ensure adequate ventilation.[1]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up: Collect the spilled material and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations.[1]

Disposal Plan:

This compound and its containers must be disposed of safely and in accordance with local, state, and federal regulations.

  • Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety protocols at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select & Inspect PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical Prepare_Work_Area->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Waste_Segregation Segregate Waste Decontaminate->Waste_Segregation Proper_Storage Store Unused Chemical Waste_Segregation->Proper_Storage Dispose_Waste Dispose of Waste via Licensed Contractor Waste_Segregation->Dispose_Waste Proper_Storage->Dispose_Waste

Caption: Chemical Handling Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,2-Dimethylcyclopropanecarboxylic acid
Reactant of Route 2
(S)-2,2-Dimethylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.